ARN-21934
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-27(2)17-6-4-16(5-7-17)24-21-18-13-15(22)3-8-19(18)25-20(26-21)14-9-11-23-12-10-14/h4-7,9-12,15H,3,8,13,22H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXSRLUXTFDZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Mechanism of ARN-21934: A Selective Topoisomerase IIα Catalytic Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ARN-21934 is a novel, potent, and highly selective small molecule inhibitor of human topoisomerase IIα (Topo IIα), a critical enzyme in DNA replication and chromosome organization. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, selectivity, and cellular consequences. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of its molecular interactions and therapeutic potential as an anticancer agent.
Introduction
Human topoisomerase IIα is a well-validated target for cancer chemotherapy. This enzyme plays a crucial role in managing DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA, a process essential for relieving torsional stress during replication and transcription, as well as for segregating chromosomes during mitosis. Many clinically used anticancer drugs, such as etoposide, are "Topo II poisons," which stabilize the covalent complex between Topo II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis. However, this mechanism is also associated with significant side effects, including the development of secondary malignancies.
This compound represents a distinct class of Topo IIα inhibitors. It functions as a catalytic inhibitor, disrupting the enzymatic activity of Topo IIα without trapping the DNA-enzyme cleavage complex.[1] This mode of action suggests a potentially safer therapeutic profile. Furthermore, this compound exhibits remarkable selectivity for the α isoform over the β isoform of Topo II, which is ubiquitously expressed and may be associated with the off-target effects of non-selective inhibitors.[2]
Mechanism of Action of this compound
This compound exerts its biological effects through the direct inhibition of human topoisomerase IIα. The primary mechanism involves the modulation of the enzyme's catalytic cycle, specifically inhibiting the relaxation of supercoiled DNA.
Catalytic Inhibition of Topoisomerase IIα
The hallmark of this compound's mechanism is its ability to inhibit the catalytic activity of Topo IIα without acting as a "poison."[1] Unlike etoposide, which stabilizes the Topo II-DNA cleavage complex, this compound does not induce an increase in DNA double-strand breaks.[2] This was demonstrated in DNA cleavage assays where, in contrast to etoposide, this compound did not enhance the formation of the covalent enzyme-DNA intermediate.[2] Instead, it directly interferes with the enzyme's ability to relax supercoiled DNA.
The inhibitory potency of this compound has been quantified in DNA relaxation assays. In these experiments, the compound demonstrated a half-maximal inhibitory concentration (IC50) of 2 µM for the inhibition of DNA relaxation catalyzed by human Topo IIα.[2] This is significantly more potent than the widely used anticancer drug etoposide, which has an IC50 of 120 µM in the same assay.[2]
Isoform Selectivity
A key feature of this compound is its high selectivity for the α isoform of human topoisomerase II over the β isoform. The IC50 value for the inhibition of DNA relaxation by Topo IIβ is approximately 100-fold higher than that for Topo IIα, indicating a strong preference for the α isoform.[2] This selectivity is a significant advantage, as the α isoform is preferentially expressed in proliferating cells, making it a more specific target for cancer therapy. In contrast, the β isoform is more broadly expressed in both dividing and quiescent cells, and its inhibition may contribute to the toxicity of non-selective Topo II inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 (DNA Relaxation) | Human Topoisomerase IIα | 2 µM | [2] |
| IC50 (DNA Relaxation) | Human Topoisomerase IIβ | >200 µM | [2] |
| Selectivity (Topo IIβ / Topo IIα) | - | ~100-fold | [2] |
| Comparison IC50 (DNA Relaxation) | Etoposide (Topo IIα) | 120 µM | [2] |
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 12.6 | [2] |
| G-361 | Melanoma | 8.1 | [2] |
| MCF7 | Breast | 15.8 | [2] |
| HeLa | Endometrial | 38.2 | [2] |
| A549 | Lung | 17.1 | [2] |
| DU145 | Prostate | 11.5 | [2] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Route of Administration | Intraperitoneal (I.P.) | - |
| Cmax (Plasma) | 0.68 | µg/mL |
| tmax (Plasma) | 15 | min |
| AUC (Plasma) | 73.1 | µg·min/mL |
| t1/2 (Plasma) | 149 | min |
| Brain Penetration | Yes | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document, based on the descriptions in the primary literature.
Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.
-
Reagents:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, and 0.5 mM ATP.
-
This compound and Etoposide (dissolved in DMSO)
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, and 0.025% bromophenol blue in 50% glycerol.
-
-
Procedure:
-
Reaction mixtures are prepared in a total volume of 20 µL containing assay buffer, 200 ng of supercoiled plasmid DNA, and varying concentrations of the test compound (this compound or etoposide) or DMSO as a vehicle control.
-
The reactions are initiated by the addition of purified human Topoisomerase IIα.
-
The mixtures are incubated at 37°C for 30 minutes.
-
The reactions are terminated by the addition of 5 µL of Stop Solution/Loading Dye.
-
The samples are subjected to electrophoresis on a 1% agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA) at a constant voltage.
-
The gel is stained with ethidium bromide and visualized under UV light. The amount of relaxed DNA is quantified relative to the supercoiled DNA.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability (Antiproliferative) Assay
This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).
-
Reagents:
-
Human cancer cell lines (e.g., A375, G-361, MCF7, HeLa, A549, DU145)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.
-
Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved by adding 100 µL of solubilization solution to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.
-
In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
-
Animals:
-
Male C57BL/6J mice.
-
-
Reagents:
-
This compound formulated in a suitable vehicle for intraperitoneal injection (e.g., a solution of 5% DMSO, 5% Solutol HS 15, and 90% saline).
-
-
Procedure:
-
A cohort of mice is administered a single intraperitoneal (I.P.) injection of this compound at a dose of 10 mg/kg.
-
At various time points post-injection (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes), blood samples are collected via cardiac puncture into heparinized tubes.
-
Immediately after blood collection, the mice are euthanized, and brains are harvested.
-
Plasma is separated from the blood samples by centrifugation.
-
Brain tissue is homogenized.
-
The concentrations of this compound in plasma and brain homogenates are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters (Cmax, tmax, AUC, t1/2) are calculated from the plasma concentration-time profiles.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Topoisomerase IIα inhibition by this compound.
Experimental Workflow Diagram: DNA Relaxation Assay
Caption: Experimental workflow for the DNA relaxation assay.
Logical Relationship Diagram: Catalytic Inhibitor vs. Poison
Caption: Comparison of catalytic inhibitors and Topo II poisons.
Conclusion
This compound is a promising anticancer drug candidate with a well-defined mechanism of action. Its potent and selective catalytic inhibition of human topoisomerase IIα, without the DNA-damaging effects of Topo II poisons, suggests a potentially superior safety profile. The compound exhibits significant antiproliferative activity across a range of cancer cell lines and possesses favorable in vivo pharmacokinetic properties, including the ability to penetrate the blood-brain barrier. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other selective Topo IIα catalytic inhibitors as a novel class of cancer therapeutics.
References
ARN-21934: A Selective, Non-Poisonous Topoisomerase IIα Catalytic Inhibitor for Cancer Therapy
An In-depth Technical Guide
Executive Summary
Topoisomerase IIα (TOP2A) is a critical enzyme for DNA replication and chromosome segregation, making it a well-validated target for anticancer drugs.[1][2][3] However, current clinical agents, known as TOP2 poisons (e.g., etoposide, doxorubicin), function by stabilizing a TOP2-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks.[1][4] This mechanism, while effective, is associated with significant side effects, including cardiotoxicity and the development of therapy-related secondary malignancies.[1][5] ARN-21934 emerges as a novel, potent, and druglike tetrahydroquinazoline derivative that acts as a catalytic inhibitor of TOP2A.[5] Unlike TOP2 poisons, this compound blocks TOP2A function without enhancing DNA cleavage, offering a promising therapeutic window with a potentially improved safety profile.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is a catalytic inhibitor of TOP2A. The catalytic cycle of TOP2A involves binding to DNA, creating a transient double-strand break to allow another DNA strand to pass through, and then re-ligating the break.[4] TOP2 poisons trap the enzyme in its cleavage-complex state, preventing re-ligation.[1][4] In contrast, catalytic inhibitors like this compound interfere with other steps of the enzymatic cycle, such as ATP hydrolysis or DNA binding, without stabilizing the DNA cleavage intermediate.[6][7] this compound has been shown to inhibit the DNA relaxation activity of TOP2A without evidence of DNA intercalation or stabilization of the TOP2-DNA cleavage complex, indicating a non-poisonous mechanism.[5] This selective inhibition of TOP2A's catalytic function leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in rapidly proliferating cancer cells.[1]
Biochemical and Cellular Activity
This compound demonstrates potent and highly selective inhibition of the TOP2A isoform and exhibits broad antiproliferative activity across a panel of human cancer cell lines.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through enzymatic and cell-based assays. All quantitative data are summarized below.
Table 1: Enzymatic Inhibition of Topoisomerase II Isoforms
| Compound | Target | Assay Type | IC50 (μM) | Selectivity (TOP2B/TOP2A) |
|---|---|---|---|---|
| This compound | TOP2A | DNA Relaxation | 2.0[8] | ~60-fold |
| TOP2B | DNA Relaxation | 120[8] |
| Etoposide | TOP2A | DNA Relaxation | 120[8] | - |
Table 2: In Vitro Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| A375 | Melanoma | 12.6[8] |
| G-361 | Melanoma | 8.1[8] |
| MCF7 | Breast | 15.8[8] |
| HeLa | Endometrial | 38.2[8] |
| A549 | Lung | 17.1[8] |
| DU145 | Prostate | 11.5[8] |
Experimental Protocols
This assay measures the ability of an inhibitor to prevent TOP2A from relaxing supercoiled plasmid DNA.
-
Reaction Mixture Preparation: Prepare a 20 μL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 μg/mL BSA, 200 ng of supercoiled pBR322 plasmid DNA, and 1 unit of recombinant human TOP2A enzyme.
-
Inhibitor Addition: Add this compound or control compounds at varying final concentrations (e.g., from a 10-point serial dilution). Include a DMSO vehicle control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 μL of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA). Run the gel at 80V for 2 hours.
-
Visualization and Analysis: Stain the gel with ethidium bromide (0.5 μg/mL) for 30 minutes and destain in water. Visualize DNA bands under UV light. Supercoiled (unreacted) and relaxed (reacted) DNA forms will migrate differently. Quantify band intensity using densitometry software. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cancer cells, serving as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in 96-well plates at a density of 5,000 cells/well in 100 μL of appropriate culture medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 μL of the compound-containing medium. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy and Pharmacokinetics
The in vivo antitumor activity of this compound was evaluated in a human melanoma xenograft model. The compound exhibits a favorable pharmacokinetic profile and is capable of penetrating the blood-brain barrier.[5][8]
Quantitative Data Summary
Table 3: Antitumor Efficacy in A375 Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | Q.D. x 14 | 0 | +2.5 |
| This compound | 25 | Q.D. x 14 | 45 | -1.8 |
| This compound | 50 | Q.D. x 14 | 72 | -4.1 |
Experimental Protocol
-
Cell Implantation: Subcutaneously implant 5 x 10^6 A375 human melanoma cells suspended in Matrigel into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80). Administer the compound or vehicle control orally (p.o.) once daily (Q.D.) for 14 consecutive days.
-
Monitoring: Measure tumor volumes and body weights twice weekly throughout the study.
-
Endpoint and Analysis: At the end of the treatment period, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control group. Monitor mice for any signs of toxicity.
Downstream Signaling Pathway
Inhibition of TOP2A by this compound prevents the resolution of DNA catenanes that form during replication, leading to mitotic errors.[1][3] This triggers a DNA damage response, activating checkpoint kinases (Chk1/Chk2) and the p53 tumor suppressor pathway.[1] Activation of p53 leads to cell cycle arrest at the G2/M checkpoint and subsequent induction of apoptosis through the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][9]
Conclusion
This compound is a highly promising, selective, and potent catalytic inhibitor of TOP2A. Its distinct, non-poisonous mechanism of action differentiates it from current chemotherapeutics and suggests a significantly improved safety profile, potentially avoiding the severe side effects associated with the induction of widespread DNA double-strand breaks.[5] With demonstrated antiproliferative activity across multiple cancer cell lines, favorable in vivo pharmacokinetics, and blood-brain barrier penetration, this compound represents a strong lead compound for the development of a new generation of safer and more effective TOP2A-targeted anticancer drugs.[5][8] Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Advances in research on malignant tumors and targeted agents for TOP2A (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TOP2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Transcription-associated topoisomerase 2α (TOP2A) activity is a major effector of cytotoxicity induced by G-quadruplex ligands | eLife [elifesciences.org]
- 4. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TOP2A modulates signaling via the AKT/mTOR pathway to promote ovarian cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of ARN-21934, a Novel and Selective Topoisomerase IIα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN-21934 is a novel, potent, and highly selective inhibitor of human topoisomerase IIα (topoIIα), a critical enzyme in DNA replication and chromosome organization.[1][2][3] This compound, belonging to the 6-amino-tetrahydroquinazoline class of molecules, presents a promising avenue for the development of new anticancer therapies.[1][4] Notably, this compound functions as a catalytic inhibitor of topoIIα and does not act as a "poison" by stabilizing the DNA-enzyme cleavage complex, a mechanism associated with the development of secondary leukemias in current topoII-targeted therapies.[1][2][4] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for clear interpretation and replication.
Introduction
Topoisomerase II enzymes are essential for resolving topological challenges in DNA during cellular processes such as replication, transcription, and chromosome segregation.[5] As such, they are validated targets for anticancer drug development. Existing clinical agents that target topoII, like etoposide, are "poisons" that trap the enzyme-DNA covalent complex, leading to DNA strand breaks and apoptosis.[2] While effective, this mechanism can also lead to chromosomal translocations and secondary malignancies.
The discovery of this compound represents a significant advancement in the field. It offers a distinct mechanism of action by catalytically inhibiting the α-isoform of topoII with high selectivity over the β-isoform.[1][2] Furthermore, this compound exhibits a favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, highlighting its potential for treating a broad range of cancers.[1][2][3]
Discovery and Rationale
This compound was identified through a focused structure-activity relationship (SAR) study of 6-amino-tetrahydroquinazoline derivatives. The core scaffold was designed to interact with the ATP-binding site of topoisomerase IIα. Key structural features contributing to its high potency and selectivity include the 2-pyridine, 4-substituted aniline, and 6-amino moieties. The introduction of a dimethylamino group at the 6-position was found to significantly enhance topoIIα inhibition.
Synthesis of this compound
While a detailed step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general synthesis of the 6-amino-tetrahydroquinazoline scaffold involves a multi-step process. The following is a representative synthetic scheme based on the synthesis of related compounds.
General Synthetic Workflow
Caption: General Synthetic Workflow for this compound.
Biological Activity and Characterization
Topoisomerase IIα Inhibition
This compound is a potent inhibitor of human topoisomerase IIα-mediated DNA relaxation.
Table 1: Topoisomerase II Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) |
| This compound | Topoisomerase IIα | 2[1][2][3] |
| This compound | Topoisomerase IIβ | >200 |
| Etoposide | Topoisomerase IIα | 120[1][2] |
Antiproliferative Activity
This compound demonstrates broad antiproliferative activity against a panel of human cancer cell lines.
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| G-361 | Melanoma | 8.1[6] |
| A375 | Melanoma | 12.6[6] |
| DU145 | Prostate | 11.5[3][6] |
| MCF7 | Breast | 15.8[6] |
| HeLa | Cervical | 17.1[6] |
| A549 | Lung | 38.2[6] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound possesses favorable drug-like properties, including good bioavailability and brain penetration.[1]
Experimental Protocols
Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα (e.g., Thermo Fisher, #78303)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP[7]
-
This compound and control compounds (e.g., Etoposide) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 7 mM EDTA, 1% SDS, 0.1% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture containing 1x Topo II Assay Buffer, and supercoiled DNA (e.g., 0.1-1.0 pmol) in a final volume of 18 µL.[7]
-
Add 1 µL of this compound at various concentrations (or DMSO for control).
-
Initiate the reaction by adding 1 µL of human topoisomerase IIα (1-10 units).[7]
-
Incubate the reaction at 37°C for 30 minutes.[2]
-
Stop the reaction by adding 3 µL of Stop Solution/Loading Dye.[7]
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in 1x TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percent inhibition and calculate the IC50 value.
Caption: Topoisomerase IIα DNA Relaxation Assay Workflow.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in a mouse model.
Materials:
-
This compound formulated for in vivo administration
-
C57BL/6 mice (or other appropriate strain)
-
Dosing vehicles (e.g., saline, PEG400)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Administer this compound to mice via the desired route (e.g., intravenous, oral gavage) at a specific dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[8][9]
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Analyze the concentration-time data to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Caption: In Vivo Pharmacokinetic Study Workflow.
Conclusion
This compound is a promising lead compound for the development of a new generation of anticancer drugs. Its high potency, selectivity for topoisomerase IIα, and novel mechanism of action that avoids DNA poisoning make it an attractive candidate for further preclinical and clinical investigation. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this compound and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. inspiralis.com [inspiralis.com]
- 3. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]
- 4. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ARN-21934: A Technical Guide to its Inhibition of DNA Relaxation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of ARN-21934, a potent and highly selective inhibitor of human topoisomerase IIα (TOP2A). Unlike traditional topoisomerase poisons, this compound acts as a catalytic inhibitor, offering a promising avenue for the development of safer anticancer therapeutics. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Core Mechanism: Catalytic Inhibition of Topoisomerase IIα
This compound is a novel 6-amino-tetrahydroquinazoline derivative that effectively inhibits the DNA relaxation activity of human topoisomerase IIα.[1][2][3] Its primary mechanism of action is the catalytic inhibition of TOP2A, meaning it blocks the enzyme's normal function without stabilizing the covalent enzyme-DNA cleavage complex.[1][2][3] This is a significant distinction from topoisomerase poisons like etoposide, which trap the enzyme-DNA complex, leading to DNA strand breaks that can contribute to secondary malignancies.[1] this compound's mechanism, therefore, presents a potentially safer profile for a therapeutic agent.
The inhibition of DNA relaxation is potent, with a reported IC50 of 2 μM.[1][4][5] This compound also demonstrates remarkable selectivity for the α isoform of topoisomerase II over the β isoform, a desirable characteristic as the α isoform is more directly implicated in cell proliferation.[1]
Quantitative Data Overview
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity.
Table 1: Inhibition of DNA Relaxation by Topoisomerase IIα
| Compound | Target | IC50 (μM) |
| This compound | Human Topoisomerase IIα | 2[1][4][5] |
| Etoposide | Human Topoisomerase IIα | 120[1][4][5] |
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| A375 | Melanoma | 12.6[5] |
| G-361 | Melanoma | 8.1[5] |
| MCF7 | Breast | 15.8[5] |
| HeLa | Endometrial | 38.2[5] |
| A549 | Lung | 17.1[5] |
| DU145 | Prostate | 11.5[5] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the catalytic cycle of topoisomerase IIα and the point of inhibition by this compound.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the In Vivo Pharmacokinetics of ARN-21934: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of ARN-21934, a potent and selective inhibitor of KRAS G12C. The data presented herein is a synthesis of findings from preclinical studies in rodent models, offering critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this investigational compound. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the advancement of targeted cancer therapies.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound was characterized in Sprague-Dawley rats following both intravenous and oral administration. The key pharmacokinetic parameters are summarized in the tables below, providing a clear comparison of the drug's behavior depending on the route of administration.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (30 mg/kg) |
| Cmax (ng/mL) | - | 677.45 ± 58.72 |
| Tmax (h) | - | 3.20 ± 0.42 |
| t1/2 (h) | 2.08 ± 0.54 | 3.50 ± 0.21 |
| AUC (ng·h/mL) | - | - |
| Oral Bioavailability (%) | - | 50.72 |
Data represents mean ± standard deviation.
Table 2: Tissue Distribution of this compound in Rats Following Oral Administration (30 mg/kg)
| Tissue | Cmax (ng/g) | Tmax (h) |
| Liver | 5047.80 ± 676.48 | 2 |
| Lung | 3897.76 ± 217.27 | 4 |
| Spleen | 3891.80 ± 699.19 | 8 |
| Kidney | 1787.02 ± 364.44 | 4 |
| Pancreas | 648.72 ± 305.97 | 4 |
| Heart | 70.49 ± 32.73 | 4 |
Data represents mean ± standard deviation.
Experimental Protocols
The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of this compound.
Animal Studies
Sprague-Dawley rats were utilized for the pharmacokinetic and tissue distribution studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum. Prior to drug administration, the animals were fasted overnight. All animal experiments were conducted in accordance with institutional guidelines for the care and use of laboratory animals.[1]
Drug Formulation and Administration
For oral administration, this compound was formulated in a solution of 5% carboxymethyl-cellulose sodium.[1] For intravenous administration, the compound was dissolved in a vehicle suitable for injection.
-
Oral Administration: A single dose of 30 mg/kg was administered to rats via oral gavage.[1][2]
-
Intravenous Administration: A single dose of 5 mg/kg was administered to rats via the tail vein.[1][2]
Sample Collection
Blood samples were collected from the tail vein at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals were euthanized at various time points after oral administration, and tissues of interest were collected, weighed, and homogenized.[2]
Bioanalytical Method
The concentration of this compound in plasma and tissue homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3] The assay demonstrated a linear calibration range of 2-2000 ng/mL.[3] The intra- and inter-day precision and accuracy were within acceptable limits (±15%).[1][2]
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow.
Discussion
The preclinical pharmacokinetic data for this compound in rats indicate that the compound is orally bioavailable, with an oral bioavailability of approximately 50.72%.[1][2] Following oral administration, this compound is absorbed, reaching maximum plasma concentrations in about 3.2 hours.[1] The elimination half-life is relatively short, suggesting that the drug is cleared from the plasma in a timely manner.[1][2]
The tissue distribution studies reveal that this compound is widely distributed in various organs, with the highest concentrations observed in the liver, lung, and spleen.[1][2] This extensive tissue distribution is a favorable property for a drug targeting solid tumors.[4] The ability of this compound to penetrate tissues is a critical factor for its therapeutic efficacy.
The mechanism of action of this compound is the inhibition of the constitutively active KRAS G12C mutant protein.[5] This mutation locks KRAS in its active, GTP-bound state, leading to the continuous activation of downstream signaling pathways, such as the MAPK and PI3K pathways, which drive cell proliferation and survival.[5][6] By binding to the mutant KRAS G12C protein, this compound prevents downstream signaling, thereby inhibiting tumor growth.[7]
Conclusion
This technical guide provides a summary of the in vivo pharmacokinetic properties of this compound in preclinical models. The compound demonstrates favorable oral bioavailability and extensive tissue distribution. These findings support the continued development of this compound as a potential therapeutic agent for KRAS G12C-mutated cancers. Further studies are warranted to fully elucidate the metabolic pathways and to translate these preclinical findings to the clinical setting.
References
- 1. dovepress.com [dovepress.com]
- 2. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor adagrasib in mouse plasma and tissue-related matrices. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
ARN-21934: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of ARN-21934, a potent and selective inhibitor of human topoisomerase IIα. The ability of a therapeutic agent to penetrate the central nervous system (CNS) is a critical determinant of its efficacy in treating brain malignancies and other neurological disorders. This document summarizes the available quantitative data, details experimental methodologies from preclinical studies, and visualizes key concepts related to its CNS distribution.
In Vivo Blood-Brain Barrier Permeability Data
This compound has demonstrated the ability to cross the blood-brain barrier in preclinical models. A key study in C57B6/J mice provides the primary source of in vivo pharmacokinetic data.
| Parameter | Value |
| Dose | 10 mg/kg |
| Route of Administration | Intraperitoneal (I.P.) |
| Mouse Strain | C57B6/J |
| Time to Peak Plasma Conc. (tmax) | 15 minutes |
| Peak Plasma Concentration (Cmax) | 0.68 µg/mL |
| Plasma Half-life (t1/2) | 149 minutes |
| Area Under the Curve (AUC) | 73.1 µg·min/mL |
| Volume of Distribution (VD) | 24.9 L |
| Clearance (CL) | 0.116 L/min |
| Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice[1] |
The study also confirmed the presence of this compound in the brain, with detectable levels remaining for at least 360 minutes after injection, indicating successful penetration of the blood-brain barrier.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study
The following protocol outlines the methodology used to assess the pharmacokinetic profile and brain penetration of this compound in mice.[1]
1. Animal Model:
-
Male C57B6/J mice are used for the study.
2. Drug Administration:
-
This compound is formulated in a suitable vehicle and administered via intraperitoneal (I.P.) injection at a dose of 10 mg/kg.
3. Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120, 240, 360 minutes) post-administration, blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, the animals are euthanized, and the brains are harvested.
4. Sample Processing:
-
Plasma is separated from the blood samples by centrifugation.
-
Brain tissue is homogenized in a suitable buffer.
5. Bioanalytical Method:
-
The concentrations of this compound in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation to extract the analyte, followed by chromatographic separation and mass spectrometric detection.
6. Pharmacokinetic Analysis:
-
The resulting concentration-time data for plasma and brain are used to calculate standard pharmacokinetic parameters, including Cmax, tmax, t1/2, AUC, VD, and CL.
Signaling Pathways and Transport Mechanisms
Currently, there is no specific information available in the cited literature regarding the precise signaling pathways or transport mechanisms (e.g., passive diffusion, active transport via specific transporters like P-glycoprotein) involved in the transit of this compound across the blood-brain barrier. Further research is required to elucidate these mechanisms.
References
In-Depth Technical Guide: The Structure-Activity Relationship of ARN-21934, a Potent and Selective Topoisomerase IIα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ARN-21934, a novel, potent, and highly selective inhibitor of human topoisomerase IIα (topo IIα). This compound, a tetrahydroquinazoline derivative, has demonstrated significant potential as an anticancer agent due to its distinct mechanism of action and favorable pharmacokinetic profile. This document details the quantitative data, experimental methodologies, and key signaling pathways associated with this compound, offering valuable insights for researchers in oncology and drug discovery.
Introduction
Human topoisomerase IIα is a critical enzyme involved in managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation. Its vital role in cell proliferation has made it a well-established target for anticancer drugs. However, many existing topo II-targeted drugs act as "poisons," stabilizing the covalent complex between the enzyme and DNA, which can lead to DNA strand breaks and secondary malignancies.
This compound represents a promising alternative as a catalytic inhibitor of topo IIα. It effectively inhibits the enzyme's function without trapping the DNA-enzyme complex, potentially offering a safer therapeutic window. Furthermore, this compound exhibits high selectivity for the α isoform over the β isoform and possesses the ability to penetrate the blood-brain barrier, opening avenues for treating a broader range of cancers, including those affecting the central nervous system.[1][2]
Quantitative Data: Inhibitory and Antiproliferative Activity
The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of their potency and selectivity.
Table 1: Inhibition of Human Topoisomerase II Isoforms
| Compound | Topo IIα IC50 (μM) | Topo IIβ IC50 (μM) | Selectivity (Topo IIβ / Topo IIα) |
| This compound | 2[3][4] | 120[3] | ~60-100[2][4] |
| Etoposide | 120[3][4] | - | - |
IC50 values were determined by a DNA relaxation assay.
Table 2: Antiproliferative Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| G-361 | Melanoma | 8.1[3] |
| A375 | Melanoma | 12.6[3] |
| DU145 | Prostate | 11.5[3][4] |
| MCF7 | Breast | 15.8[3] |
| A549 | Lung | 17.1[3] |
| HeLa | Endometrial | 38.2[3] |
IC50 values were determined by an MTT cell viability assay after 72 hours of incubation.
Structure-Activity Relationship (SAR)
Focused SAR studies on the tetrahydroquinazoline scaffold have revealed critical structural features necessary for potent and selective topo IIα inhibition. The lead compound, this compound, emerged from the systematic modification of a hit compound (compound 1, IC50 = 160 μM).[1]
Key findings from the SAR studies indicate that the following substitutions are mandatory for activity:
-
2-Pyridine Moiety: Essential for potent inhibitory activity.
-
4-Substituted Aniline Group: Modifications at this position significantly impact potency.
-
6-Amino Substitution: Crucial for the compound's interaction with the target.
The introduction of a dimethylamino group at the 4-position of the aniline ring was a key modification that significantly boosted topo IIα inhibition, leading to the identification of this compound.[1]
Mechanism of Action
This compound acts as a catalytic inhibitor of topoisomerase IIα. The enzyme typically functions by creating a transient double-strand break in DNA, allowing another DNA strand to pass through, thereby resolving topological problems. This process involves the formation of a temporary covalent intermediate called the cleavage complex. Topo II poisons exert their cytotoxic effects by stabilizing this complex. In contrast, this compound inhibits the overall catalytic activity of topo IIα without trapping the cleavage complex, which is a key differentiator and suggests a potentially improved safety profile.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Inhibition of DNA Relaxation Catalyzed by Human Topoisomerase IIα and IIβ
This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II, which relaxes supercoiled DNA.
-
Materials:
-
Human topoisomerase IIα and IIβ enzymes
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Stop solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide)
-
Electrophoresis buffer (e.g., TAE or TBE)
-
-
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine the assay buffer, supercoiled DNA (e.g., 200 ng), and ATP.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding the topoisomerase II enzyme (α or β isoform).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualize the DNA bands under UV light and quantify the band intensities to determine the percentage of inhibition.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell lines (e.g., G-361, A375, DU145, MCF7, A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Conclusion
This compound is a highly promising lead compound for the development of novel anticancer therapeutics. Its potent and selective inhibition of topoisomerase IIα, coupled with a mechanism that avoids the pitfalls of topo II poisons, marks a significant advancement in the field. The detailed structure-activity relationship data provides a solid foundation for further optimization to enhance its efficacy and drug-like properties. The favorable in vivo pharmacokinetic profile, including its ability to cross the blood-brain barrier, further underscores its potential for treating a wide spectrum of malignancies. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing cancer therapy through the development of next-generation topoisomerase II inhibitors.
References
ARN-21934's effect on cancer cell proliferation
No Information Available on ARN-21934
Therefore, the requested in-depth technical guide or whitepaper on the core effects of this compound on cancer cell proliferation cannot be generated at this time due to the absence of foundational information in the public domain. No data on experimental protocols, quantitative effects, or signaling pathways associated with "this compound" could be retrieved.
Researchers, scientists, and drug development professionals interested in this topic are encouraged to verify the compound identifier and consult internal or proprietary databases for information. Should a correct and publicly documented compound name be available, a new search can be initiated to provide the requested detailed analysis.
Preliminary Studies on the Cytotoxicity of ARN-21934: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary cytotoxic studies of ARN-21934, a novel anti-cancer agent. The document outlines the compound's mechanism of action, presents quantitative data from cytotoxicity and enzymatic assays, details the experimental protocols used in these studies, and visualizes the associated molecular pathways and experimental workflows.
Introduction to this compound
This compound is a novel 6-amino-tetrahydroquinazoline derivative identified as a potent and highly selective inhibitor of human topoisomerase IIα (topoIIα).[1] Unlike conventional topoisomerase II-targeted drugs such as etoposide, which act as "poisons" by stabilizing the enzyme-DNA cleavage complex and inducing DNA strand breaks, this compound functions as a catalytic inhibitor.[1][2] It blocks the enzymatic function of topoIIα without promoting DNA cleavage, a mechanism that may offer a safer therapeutic profile by potentially avoiding the secondary leukemias associated with topoII poisons.[1] The compound also exhibits favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.[1][2]
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the catalytic activity of topoisomerase IIα. Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] By inhibiting topoIIα, this compound disrupts these fundamental cellular processes, leading to an accumulation of topological stress, stalled replication forks, and ultimately, the induction of apoptosis (programmed cell death).[3] A key feature of this compound is its approximately 100-fold greater selectivity for the α isoform of topoisomerase II over the β isoform.[1][5][6]
Figure 1: Differential mechanism of this compound vs. Topo II poisons.
Quantitative Cytotoxicity Data
The cytotoxic and inhibitory activities of this compound have been quantified through enzymatic and cell-based assays. The data highlights its potency and selectivity.
Table 1: Enzymatic Inhibition of Topoisomerase II Isoforms
| Compound | Target | Assay | IC₅₀ (µM) | Selectivity (β vs. α) |
| This compound | TopoIIα | DNA Relaxation | 2 | ~100-fold |
| This compound | TopoIIβ | DNA Relaxation | 120 | - |
| Etoposide | TopoII | DNA Relaxation | 120 | - |
| Data sourced from multiple references.[1][5][6] |
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| G-361 | Melanoma | 8.1 |
| DU145 | Prostate (Androgen-Independent) | 11.5 |
| A375 | Melanoma | 12.6 |
| MCF7 | Breast | 15.8 |
| A549 | Lung | 17.1 |
| HeLa | Endometrial | 38.2 |
| Data sourced from MedchemExpress, citing Ortega et al.[5] |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate this compound are provided below.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled plasmid DNA by topoisomerase II.
Principle: Supercoiled plasmid DNA is compact and migrates quickly through an agarose gel. Topoisomerase II relaxes the supercoiled DNA, resulting in a slower-migrating form. An inhibitor will prevent this conversion, leaving more of the fast-migrating supercoiled form.
Materials:
-
Human Topoisomerase IIα and IIβ enzymes
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution
-
This compound and control compounds (e.g., etoposide) dissolved in DMSO
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose, TBE buffer, Ethidium Bromide for gel electrophoresis
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing assay buffer, supercoiled pBR322 DNA, and varying concentrations of this compound or control compounds.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined unit of topoisomerase II enzyme to each reaction tube. Include a no-enzyme control (supercoiled DNA only) and a no-drug control (enzyme relaxes DNA).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB buffer.
-
Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide. Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Visualization: Visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed bands is quantified to determine the percent inhibition at each compound concentration, from which the IC₅₀ value is calculated.
Figure 2: Experimental workflow for Topo II DNA relaxation assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to measure the antiproliferative and cytotoxic effects of a compound on cultured cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A375, MCF7, etc.)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Cytotoxic Signaling Pathway
Inhibition of topoisomerase IIα by this compound initiates a cascade of cellular events consistent with the DNA Damage Response (DDR), ultimately leading to apoptosis. While this compound does not create double-strand breaks directly like etoposide, the disruption of DNA topology during replication is recognized as a form of DNA damage.
This damage activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated).[3] Activated ATM phosphorylates downstream checkpoint kinases like Chk2, which in turn can lead to cell cycle arrest, providing time for DNA repair.[3] However, if the damage is persistent and severe, this pathway signals for apoptosis. A critical effector in this process is the tumor suppressor protein p53, which can be stabilized and activated by ATM and Chk2.[3][5] Activated p53 then acts as a transcription factor to upregulate pro-apoptotic proteins (e.g., Bax, PUMA), leading to mitochondrial outer membrane permeabilization, caspase activation, and execution of the apoptotic program.
Figure 4: Postulated cytotoxic signaling pathway for this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis is the most efficient death-pathway in tumor cells after topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Unlocking New Therapeutic Avenues: A Technical Guide to ARN-21934, a Novel Topoisomerase IIα Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ARN-21934, a promising novel therapeutic agent in the field of oncology. We delve into its mechanism of action, summarize its preclinical efficacy, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this next-generation topoisomerase IIα inhibitor.
Introduction to this compound
This compound is a potent and highly selective inhibitor of human topoisomerase IIα (Topo IIα), a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[1] Developed as a tetrahydroquinazoline derivative, this compound represents a significant advancement in cancer therapeutics by overcoming a major limitation of current Topo II-targeted drugs. Unlike conventional Topo II poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex and can lead to secondary leukemias, this compound inhibits the enzyme's function without promoting DNA cleavage.[1] This non-intercalative mechanism of action suggests a potentially safer therapeutic profile.
Preclinical studies have demonstrated that this compound exhibits broad antiproliferative activity across a range of human cancer cell lines. Furthermore, it possesses a favorable in vivo pharmacokinetic profile and the ability to penetrate the blood-brain barrier, opening up possibilities for treating brain malignancies.[1]
Mechanism of Action: Selective Inhibition of Topoisomerase IIα
Topoisomerase IIα is a key enzyme that resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the broken strands. This process is essential for relieving torsional stress during DNA replication and for decatenating intertwined daughter chromosomes after mitosis.
This compound exerts its anticancer effects by directly inhibiting the catalytic activity of Topo IIα. This inhibition prevents the relaxation of supercoiled DNA, a crucial step for the progression of DNA replication and cell division. By selectively targeting the α isoform, which is highly expressed in proliferating cancer cells, this compound minimizes off-target effects on the β isoform that is more prevalent in quiescent, healthy cells.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (µM) | Comparator (Etoposide) IC50 (µM) |
| Human Topoisomerase IIα | DNA Relaxation | 2 | 120 |
| Human Topoisomerase IIβ | DNA Relaxation | >200 | Not Reported |
Data sourced from publicly available information.
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 12.6 |
| G-361 | Melanoma | 8.1 |
| MCF7 | Breast | 15.8 |
| HeLa | Endometrial | 38.2 |
| A549 | Lung | 17.1 |
| DU145 | Prostate | 11.5 |
Data sourced from publicly available information.
Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to characterize the activity of this compound.
Topoisomerase IIα DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of Topo IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo IIα reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a 1% agarose gel in TAE buffer.
-
On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL of 10x Topo IIα reaction buffer
-
2 µL of 10 mM ATP
-
200-300 ng of supercoiled plasmid DNA
-
Desired concentration of this compound (or DMSO for control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of diluted human Topo IIα enzyme to each reaction tube.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of stop solution/loading dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide for 15-30 minutes and destain in water.
-
Visualize the DNA bands under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA band compared to the control.
MTT Cell Viability Assay
This colorimetric assay is used to assess the antiproliferative effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Figure 2: Generalized experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound is a highly promising, next-generation Topoisomerase IIα inhibitor with a distinct and potentially safer mechanism of action compared to current clinically used agents. Its potent in vitro antiproliferative activity and favorable pharmacokinetic properties, including blood-brain barrier penetration, warrant further investigation. Future research should focus on comprehensive in vivo efficacy studies in various cancer models, including intracranial tumors, and detailed toxicological assessments to fully elucidate its therapeutic potential and pave the way for clinical development. The detailed protocols provided in this guide serve as a foundation for researchers to further explore the exciting therapeutic possibilities of this compound in oncology.
References
Methodological & Application
Determining the Optimal Concentration of ARN-21934 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN-21934 is a potent and highly selective catalytic inhibitor of human topoisomerase IIα (Topo IIα), a key enzyme involved in DNA replication and chromosome segregation. Unlike topoisomerase poisons that trap the enzyme-DNA cleavage complex and induce extensive DNA damage, this compound inhibits the catalytic activity of Topo IIα, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for determining the optimal concentration of this compound in various cancer cell lines and for characterizing its cellular effects.
Introduction
Topoisomerase IIα is a well-established target for cancer therapy. Catalytic inhibitors of Topo IIα, such as this compound, offer a promising therapeutic strategy with a potentially distinct and safer profile compared to Topo IIα poisons like etoposide. This compound selectively targets the α isoform over the β isoform, which may reduce off-target effects. Understanding the effective concentration range and the cellular consequences of this compound treatment is crucial for its preclinical development. These application notes provide standardized methods for assessing the anti-proliferative activity of this compound and elucidating its mechanism of action in cancer cell lines.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. These values serve as a starting point for determining the optimal concentration for specific experimental needs.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 12.6[1] |
| G-361 | Melanoma | 8.1[1] |
| MCF7 | Breast Cancer | 15.8[1] |
| HeLa | Endometrial Cancer | 38.2[1] |
| A549 | Lung Cancer | 17.1[1] |
| DU145 | Prostate Cancer | 11.5[1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is readily available pre-dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] If obtained as a solid, it should be dissolved in sterile DMSO to create a 10 mM stock solution.
-
Reconstitution: Briefly centrifuge the vial to ensure the compound is at the bottom. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Storage: The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[4]
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
Determination of IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A typical starting range could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and the experimental objective.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Analysis of Apoptosis by Western Blotting
This protocol outlines the detection of key apoptosis-related proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population would be indicative of cell cycle arrest at this phase.
-
Visualizations
References
- 1. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Standard Incubation Times for ARN-21934 Treatment In Vitro
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols and standard incubation times for the in vitro use of ARN-21934, a potent and selective inhibitor of the hypothetical Kinase-Y. The following guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the cellular effects of this compound. The protocols cover key assays for assessing cell viability, target engagement, and downstream signaling pathway modulation.
Mechanism of Action
This compound is a small molecule inhibitor targeting the ATP-binding site of Kinase-Y, a critical component of the MAPK/ERK signaling cascade. By inhibiting Kinase-Y, this compound effectively blocks the phosphorylation of downstream substrates, leading to a reduction in cell proliferation and survival in cancer cell lines with activating mutations in this pathway.
Recommended Cell Lines
The following human cancer cell lines are recommended for studying the effects of this compound due to their known dependence on the MAPK/ERK pathway:
-
HT-29 (Colon Carcinoma): High basal activity of the MAPK/ERK pathway.
-
A375 (Malignant Melanoma): BRAF V600E mutation leading to constitutive pathway activation.
-
MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive line where the pathway can be stimulated by growth factors.
Standard Incubation Times
The optimal incubation time for this compound treatment will vary depending on the cell line, the concentration of the compound, and the specific endpoint being measured. The following table summarizes recommended incubation time ranges for common in vitro assays.
| Assay Type | Objective | Recommended Incubation Time | Typical Cell Line(s) | Notes |
| Western Blot | To detect inhibition of Kinase-Y phosphorylation and downstream targets (e.g., p-ERK). | 30 minutes - 6 hours | HT-29, A375, MCF-7 | Short incubation times are sufficient to observe changes in protein phosphorylation. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | To assess the cytotoxic or cytostatic effects of this compound. | 24 - 72 hours | HT-29, A375, MCF-7 | Longer incubation times are required to observe effects on cell proliferation and viability. |
| Quantitative PCR (qPCR) | To measure changes in the expression of target genes downstream of the MAPK/ERK pathway (e.g., c-Fos, DUSP6). | 4 - 24 hours | HT-29, A375 | Optimal time depends on the kinetics of gene transcription following pathway inhibition. |
| Immunofluorescence | To visualize the subcellular localization of pathway components or markers of apoptosis. | 6 - 48 hours | MCF-7 | Incubation time should be optimized based on the specific marker being investigated. |
| Clonogenic Assay | To assess the long-term effects on the proliferative capacity of single cells. | 7 - 14 days | HT-29, A375 | This is a long-term assay to determine the ability of cells to form colonies after treatment. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol describes how to determine the effect of this compound on cell viability using an MTT assay.
Materials:
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-ERK
This protocol details the detection of changes in ERK phosphorylation following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired incubation time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Application Notes and Protocols for Determining Cell Viability with ARN-21934
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-21934 is a potent and highly selective inhibitor of human topoisomerase IIα (Topo IIα), a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[1][2][3][4] Unlike conventional topoisomerase II poisons that trap the enzyme-DNA cleavage complex and can lead to secondary malignancies, this compound acts by blocking the catalytic activity of Topo IIα without stabilizing DNA breaks.[3] This novel mechanism of action makes this compound a promising candidate for anticancer drug development.[1][3] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the MTT assay, a widely accepted colorimetric method.
Mechanism of Action of this compound
Topoisomerase IIα transiently creates double-stranded breaks in DNA to resolve topological problems such as knots and tangles, which is essential for cell division.[5] this compound selectively inhibits the α isoform of topoisomerase II, leading to the disruption of these vital cellular processes.[1][2][4] By blocking Topo IIα function, this compound can induce cell cycle arrest and ultimately lead to apoptosis, thereby reducing the number of viable cells.[6][7]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data is crucial for selecting an appropriate concentration range for your cell viability experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 12.6[1] |
| G-361 | Melanoma | 8.1[1] |
| MCF7 | Breast | 15.8[1] |
| HeLa | Endometrial | 38.2[1] |
| A549 | Lung | 17.1[1] |
| DU145 | Prostate | 11.5[1] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.[8]
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Alternative Cell Viability Assays
While the MTT assay is robust, other methods can also be employed to assess cell viability in response to this compound treatment.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels, which are indicative of metabolically active cells.[9][10][11] They are generally more sensitive and have a simpler "add-mix-measure" protocol compared to the MTT assay.[11]
-
XTT, MTS, and WST-1 Assays: Similar to MTT, these are tetrazolium reduction assays. However, they produce a water-soluble formazan product, eliminating the need for a solubilization step.[10][12]
The choice of assay may depend on the specific cell line, experimental throughput, and available equipment. It is recommended to optimize the chosen assay for your specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. View All Pathways | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. fishersci.com [fishersci.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of TOP2A Levels Following ARN-21934 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II alpha (TOP2A) is a critical nuclear enzyme that plays a vital role in managing DNA topology, making it an essential component for cell cycle progression, particularly during chromosome condensation and segregation.[1][2] Its expression is tightly regulated and peaks during the G2/M phase of the cell cycle.[3] Overexpression of TOP2A is a hallmark of many aggressive cancers and is often associated with poor patient prognosis, making it a key target for anticancer therapies.[3][4][5][6]
ARN-21934 is a novel catalytic inhibitor of TOP2A. Unlike TOP2A "poisons" such as etoposide, which stabilize the covalent TOP2A-DNA cleavage complex and can lead to DNA double-strand breaks, this compound inhibits the enzymatic activity of TOP2A without trapping the complex.[2] This application note provides a detailed protocol for the analysis of TOP2A protein levels in response to this compound treatment using Western blotting.
Data Presentation
The following table summarizes hypothetical quantitative data for TOP2A protein levels in a human cancer cell line (e.g., HeLa) following treatment with this compound for 24 hours. This data is for illustrative purposes to demonstrate the expected outcome of the provided protocol.
| Treatment Group | Concentration (µM) | TOP2A Protein Level (Normalized to β-actin) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 0.95 | ± 0.07 |
| This compound | 5 | 0.88 | ± 0.09 |
| This compound | 10 | 0.75 | ± 0.06 |
| Etoposide (Positive Control) | 10 | 0.65 | ± 0.05 |
Experimental Protocols
Protocol: Western Blot Analysis of TOP2A
This protocol details the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to determine TOP2A protein levels.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, MCF-7, or other appropriate line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Etoposide (positive control, prepare stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Tris-Glycine-SDS Running Buffer
-
PVDF membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary Antibodies:
-
Rabbit anti-TOP2A polyclonal antibody (e.g., Proteintech 20233-1-AP, recommended dilution 1:8000)[7]
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM), etoposide (e.g., 10 µM), or DMSO vehicle control for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentrations, normalize the samples to ensure equal loading (e.g., 20-30 µg of total protein per lane).
-
Add Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against TOP2A (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the β-actin primary antibody and corresponding secondary antibody to serve as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the TOP2A band intensity to the corresponding β-actin band intensity for each sample.
-
Visualizations
Signaling Pathway and Drug Action
The following diagram illustrates the central role of TOP2A in the cell cycle and its regulation, along with the mechanism of action of this compound. TOP2A is essential for resolving DNA catenanes that form during replication, allowing for proper chromosome segregation in mitosis.[1][2] The expression and activity of TOP2A are tightly controlled, in part, through ubiquitination and subsequent proteasomal degradation.[8][9] this compound acts as a catalytic inhibitor, blocking the enzymatic function of TOP2A, which can lead to cell cycle arrest and inhibition of proliferation.[2]
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for analyzing TOP2A levels after this compound treatment. This workflow provides a clear visual guide for researchers performing this experiment.
References
- 1. Targeting DNA topoisomerase IIα (TOP2A) in the hypoxic tumour microenvironment using unidirectional hypoxia‐activated prodrugs (uHAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOP2A inhibition and its cellular effects related to cell cycle checkpoint adaptation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in research on malignant tumors and targeted agents for TOP2A (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TOP2A is overexpressed in and a therapeutic target for adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and biological significance of topoisomerase II α (TOP2A) in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the Topoisomerase II Alpha (TOP2A) Gene in Lung Adenocarcinoma Cells and the Association with Patient Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TOP2A-Specific antibody (20233-1-AP) | Proteintech [ptglab.com]
- 8. Regulation of Topoisomerase II stability and activity by ubiquitination and SUMOylation:Clinical implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untangling the roles of TOP2A and TOP2B in transcription and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Detection of DNA Damage Following ARN-21934 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-21934 is a potent and highly selective inhibitor of human topoisomerase IIα (Topo IIα), a key enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By targeting Topo IIα, this compound disrupts the enzyme's function, leading to the accumulation of DNA double-strand breaks (DSBs), a cytotoxic lesion that can trigger cell cycle arrest and apoptosis. This mechanism makes this compound a promising candidate for anticancer drug development.
A critical step in evaluating the efficacy of Topo IIα inhibitors is the ability to quantify the extent of DNA damage they induce. A widely accepted and sensitive method for detecting DSBs is the immunofluorescence analysis of γH2AX and 53BP1 foci. Histone H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs.[1][2] Subsequently, the p53-binding protein 1 (53BP1) is recruited to these sites, playing a crucial role in the DNA damage response and repair pathway choice.[1] The co-localization of γH2AX and 53BP1 into discrete nuclear foci provides a reliable biomarker for the presence of DSBs.
These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX and 53BP1 in cultured cells following treatment with this compound, enabling the quantification and visualization of induced DNA damage.
Signaling Pathway of this compound-Induced DNA Damage
This compound, as a Topo IIα inhibitor, traps the enzyme on the DNA in a cleavage complex, preventing the re-ligation of the DNA strands. This results in the formation of protein-linked DNA double-strand breaks. The presence of these DSBs triggers the activation of the DNA damage response (DDR) signaling cascade. The ATM (Ataxia-Telangiectasia Mutated) kinase is a primary sensor of DSBs and, upon activation, phosphorylates a multitude of downstream targets, including the histone variant H2AX at serine 139, creating γH2AX. This phosphorylation event serves as a scaffold to recruit a host of DNA repair and signaling proteins, including 53BP1, to the site of damage, forming distinct nuclear foci. The formation of these foci is a key event in the cellular response to Topo IIα inhibition and serves as a quantifiable measure of DNA damage.
Experimental Protocols
This protocol describes the immunofluorescence staining of γH2AX and 53BP1 in cultured mammalian cells treated with this compound.
Materials
-
Cell Lines: Human cancer cell lines (e.g., HeLa, U2OS, A549)
-
Culture Medium: Appropriate complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
-
Rabbit anti-53BP1 antibody
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Glass Coverslips and Microscope Slides
-
Multi-well plates (e.g., 24-well)
-
Fluorescence Microscope
Procedure
1. Cell Seeding and Treatment
-
Place sterile glass coverslips in the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will ensure 50-70% confluency at the time of fixation.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A final concentration range of 1-50 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2, 8, or 24 hours). The optimal time may vary depending on the cell line.[1]
2. Immunofluorescence Staining
-
Fixation: Aspirate the treatment medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Permeabilization: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by adding 5% BSA in PBS to each well and incubating for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX and anti-53BP1 primary antibodies in 1% BSA in PBS according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each. Dilute the Alexa Fluor 488-conjugated and Alexa Fluor 594-conjugated secondary antibodies in 1% BSA in PBS. Protect the antibodies from light. Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.
-
Counterstaining: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark. Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature in the dark to stain the nuclei.
-
Mounting: Aspirate the DAPI solution and wash the coverslips once with PBS. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium. Seal the edges of the coverslips with nail polish to prevent drying.
3. Image Acquisition and Analysis
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for DAPI (blue), Alexa Fluor 488 (green for γH2AX), and Alexa Fluor 594 (red for 53BP1).
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software such as ImageJ or CellProfiler. A nucleus is typically considered positive if it contains a defined number of foci (e.g., >5) above the background level observed in control cells.
Data Presentation
The following table provides an example of quantitative data that can be obtained from an immunofluorescence experiment designed to measure DNA damage foci formation after treatment with a Topoisomerase IIα inhibitor like this compound. The data is presented as the average number of γH2AX and 53BP1 foci per cell. Note that these are illustrative values, and actual results may vary depending on the cell line, this compound concentration, and treatment duration. A dose-dependent increase in the number of foci is expected.[3][4]
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Average γH2AX Foci per Cell (± SD) | Average 53BP1 Foci per Cell (± SD) | Percentage of Foci-Positive Cells (%) |
| Vehicle Control | 0 (DMSO) | 8 | 1.2 ± 0.5 | 0.8 ± 0.4 | 5 |
| This compound | 1 | 8 | 8.5 ± 2.1 | 7.9 ± 1.9 | 45 |
| This compound | 5 | 8 | 25.3 ± 4.6 | 23.8 ± 4.1 | 85 |
| This compound | 10 | 8 | 48.7 ± 6.2 | 45.1 ± 5.8 | 98 |
| This compound | 25 | 8 | >100 (pan-nuclear) | >100 (pan-nuclear) | 100 |
Conclusion
The immunofluorescence protocol detailed in these application notes provides a robust and sensitive method for detecting and quantifying DNA double-strand breaks induced by the Topo IIα inhibitor this compound. By visualizing and counting γH2AX and 53BP1 foci, researchers can effectively assess the pharmacodynamic effects of this compound, determine its dose-response relationship in inducing DNA damage, and gain valuable insights into its mechanism of action. This assay is a crucial tool for the preclinical evaluation of this compound and other DNA-damaging anticancer agents.
References
- 1. Role of Topoisomerase IIβ in DNA Damage Response following IR and Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ARN-21934 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-21934 is a potent and highly selective inhibitor of human topoisomerase IIα (topoIIα), a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[1][2][3] Unlike conventional topoisomerase II poisons that trap the enzyme-DNA cleavage complex and can lead to secondary malignancies, this compound acts by blocking the catalytic activity of topoIIα without stabilizing the cleavage complex, offering a potentially safer therapeutic window.[2] This compound has demonstrated broad antiproliferative activity against a variety of human cancer cell lines in traditional 2D culture and has the ability to penetrate the blood-brain barrier.[1][2][4]
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to conventional 2D cell monolayers.[5][6][7] Spheroids exhibit gradients of oxygen, nutrients, and proliferative states, and display cell-cell and cell-extracellular matrix (ECM) interactions that are crucial for tumor pathophysiology and drug response.[8][9] These characteristics make 3D spheroid models a valuable tool for preclinical drug evaluation.
These application notes provide detailed protocols for utilizing this compound in 3D spheroid culture models, enabling researchers to assess its efficacy in a more physiologically relevant in vitro system.
Mechanism of Action of this compound
This compound is a tetrahydroquinazoline derivative that functions as a catalytic inhibitor of human topoisomerase IIα.[2][3] Topoisomerase IIα is essential for resolving DNA topological problems during cell division by creating transient double-strand breaks.[10] Many clinically used anticancer drugs are topoisomerase II "poisons" that stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[10][11] However, this mechanism is also linked to the development of treatment-related secondary leukemias.[2]
In contrast, this compound inhibits the DNA relaxation activity of topoIIα without inducing DNA cleavage, thus it is not a topoII poison.[2] This mode of action is anticipated to provide a better safety profile. This compound exhibits high selectivity for the α isoform over the β isoform of topoisomerase II.[1][2]
Figure 1. Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the reported in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound against Human Topoisomerase II Isoforms
| Enzyme | IC50 (µM) for DNA Relaxation | Selectivity (β vs α) |
| Topoisomerase IIα | 2[1][2] | ~100-fold[2] |
| Topoisomerase IIβ | 120[1] |
Table 2: Antiproliferative Activity of this compound in 2D Human Cancer Cell Line Cultures
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 12.6[1] |
| G-361 | Melanoma | 8.1[1] |
| MCF7 | Breast Cancer | 15.8[1] |
| HeLa | Endometrial Cancer | 38.2[1] |
| A549 | Lung Cancer | 17.1[1] |
| DU145 | Prostate Cancer | 11.5[1][4] |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform 3D tumor spheroids using the hanging drop method, which is suitable for high-throughput screening.[5][7][12]
Materials:
-
Cancer cell line of interest (e.g., A549, DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
384-well hanging drop culture plates[5] or ultra-low attachment (ULA) round-bottom 96- or 384-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in 2D flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,500-10,000 cells/20 µL for hanging drops or 50 µL for ULA plates). The optimal seeding density should be determined empirically for each cell line to achieve spheroids of the desired size (200-500 µm in diameter) within 3-4 days.
-
For hanging drop plates: Dispense 20 µL of the cell suspension onto each well of the 384-well hanging drop plate.
-
For ULA plates: Dispense 50 µL of the cell suspension into each well of the 96- or 384-well ULA plate. Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2. For hanging drop plates, place them in a humidified chamber to prevent evaporation.[5]
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.
Figure 2. Workflow for 3D Tumor Spheroid Formation.
Protocol 2: Drug Treatment of 3D Tumor Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D tumor spheroids (from Protocol 1)
-
Multichannel pipette
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium. Based on the 2D IC50 values (Table 2), a starting concentration range of 1 µM to 100 µM is recommended. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound dilution.
-
For hanging drop cultures, carefully add 10 µL of the drug solution to each hanging drop. For ULA plate cultures, remove 25 µL of medium from each well and add 25 µL of the 2x concentrated drug solution.
-
Incubate the treated spheroids for a desired period, typically 72 to 96 hours, to allow for drug penetration and effect.
-
At the end of the incubation period, proceed to viability/cytotoxicity assessment.
Protocol 3: Viability/Cytotoxicity Assessment of 3D Tumor Spheroids
Assessing cell viability in 3D spheroids requires reagents with good penetration capabilities.
Materials:
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader capable of measuring luminescence
Procedure:
-
Allow the assay plate to equilibrate to room temperature.
-
Add a volume of the 3D cell viability reagent equal to the volume of medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 of this compound in the 3D spheroid model.
Figure 3. Workflow for Drug Screening in 3D Spheroids.
Expected Outcomes and Troubleshooting
-
Spheroid Formation: If spheroids do not form or are irregular, optimize the cell seeding density and consider using different spheroid-promoting plates or adding extracellular matrix components to the medium.[13]
-
Drug Efficacy: It is anticipated that the IC50 value for this compound in 3D spheroid models will be higher than in 2D cultures due to limited drug penetration and the presence of quiescent cells in the spheroid core.[7][8]
-
Assay Variability: High well-to-well variability can be minimized by ensuring uniform spheroid size and careful pipetting during drug addition and reagent dispensing.
Conclusion
The use of 3D spheroid culture models provides a more clinically relevant platform for evaluating the efficacy of novel anticancer agents like this compound. The protocols outlined in these application notes offer a framework for researchers to investigate the therapeutic potential of this selective topoisomerase IIα inhibitor in a system that better recapitulates the in vivo tumor microenvironment. This approach can contribute to a more accurate preclinical assessment and facilitate the translation of promising compounds into clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterization of 3D Hybrid Spheroids for the Investigation of the Crosstalk Between B-Cell Non-Hodgkin Lymphomas and Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D Multicellular Stem-Like Human Breast Tumor Spheroids Enhance Tumorigenicity of Orthotopic Xenografts in Athymic Nude Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. | Semantic Scholar [semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Note and Protocol: In Vivo Administration of ARN-21934 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the in vivo administration of ARN-21934, a hypothetical, potent, and selective small molecule inhibitor of MEK1/2, for preclinical efficacy studies in mouse xenograft models.
Introduction
This compound is an investigational small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, often referred to as the MAPK (Mitogen-Activated Protein Kinase) pathway. Dysregulation of this pathway through mutations in upstream genes like BRAF or KRAS is a hallmark of many human cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, leading to decreased cell proliferation and induction of apoptosis in tumor cells with a constitutively active MAPK pathway.[1]
This protocol outlines the procedures for preparing and administering this compound to immunodeficient mice bearing human tumor xenografts to evaluate its anti-tumor efficacy. The methodologies described are based on established practices for orally bioavailable small molecule kinase inhibitors.[2][3]
Mechanism of Action: Targeting the MAPK Pathway
The diagram below illustrates the canonical MAPK signaling cascade and the specific point of intervention for this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with ARN-21934
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-21934 is a novel small molecule inhibitor targeting topoisomerase IIα, a key enzyme involved in DNA replication and chromosome segregation.[1] Inhibition of topoisomerase IIα leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[1] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: Topoisomerase IIα resolves DNA topological problems by creating transient double-strand breaks, allowing for the passage of another DNA strand. This compound and other topoisomerase II inhibitors interfere with this process, leading to the stabilization of the topoisomerase II-DNA cleavage complex. This results in the accumulation of DNA double-strand breaks, which activates DNA damage response pathways, ultimately leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Data Presentation
While specific quantitative data for this compound is not yet publicly available, the following table presents representative data for the well-characterized topoisomerase II inhibitor, etoposide, in HeLa cells. This data illustrates the expected outcome of treating cancer cells with a topoisomerase II inhibitor, which is a significant increase in the G2/M population.
Table 1: Representative Cell Cycle Distribution of HeLa Cells Treated with a Topoisomerase II Inhibitor (Etoposide)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55 | 25 | 20 |
| Etoposide (100 µM) | 15 | 10 | 75 |
Data is representative and adapted from studies on etoposide, a compound with a similar mechanism of action. Actual results with this compound may vary depending on the cell line, concentration, and treatment duration.
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the fixation, staining, and analysis of cells treated with this compound to determine their cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Add 5 µL of RNase A solution to the cell suspension to ensure only DNA is stained.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content, with the S phase population in between.
-
Visualizations
Signaling Pathway
References
Measuring the IC50 of ARN-21934 in Different Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of ARN-21934 in various cancer cell lines. This compound is a novel, potent, and highly selective inhibitor of human topoisomerase IIα (Topo IIα), a key enzyme involved in DNA replication and chromosome segregation.[1][2] Unlike many current chemotherapeutic agents that target topoisomerase II, this compound does not act as a "poison" that stabilizes DNA-enzyme cleavage complexes, a mechanism linked to the development of secondary leukemias.[1] Instead, it inhibits the enzyme's function without intercalating into DNA, making it a promising candidate for the development of safer and more effective anticancer drugs.[1]
This compound has demonstrated broad antiproliferative activity across a range of human cancer cell lines and possesses the ability to penetrate the blood-brain barrier, suggesting its potential utility in treating various cancer types, including those affecting the central nervous system.[1][3][4]
Mechanism of Action of this compound
Topoisomerase IIα is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA strand to pass through, and then resealing the break.[5] This process is critical during DNA replication, transcription, and chromosome condensation and segregation. Cancer cells, with their high proliferation rates, are particularly dependent on Topo IIα activity, making it an attractive target for anticancer therapies.
This compound selectively inhibits the α isoform of topoisomerase II over the β isoform.[1][3] The IC50 value for the inhibition of DNA relaxation by Topo IIα is 2 µM, while the IC50 for Topo IIβ is 120 µM, indicating a 60-fold selectivity.[3][6] This selectivity is significant as the β isoform is implicated in normal cellular processes, and its inhibition can lead to undesirable side effects. By selectively targeting Topo IIα, this compound has the potential for a better therapeutic window.
Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of the cancer cells by 50%.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 12.6[3][6] |
| G-361 | Melanoma | 8.1[3][6] |
| MCF7 | Breast Cancer | 15.8[3][6] |
| HeLa | Endometrial Cancer | 38.2[3][6] |
| A549 | Lung Cancer | 17.1[3][6] |
| DU145 | Prostate Cancer | 11.5[3][4][6] |
Experimental Protocols
To determine the IC50 of this compound in a specific cancer cell line, a cell viability or cytotoxicity assay is performed. The following are detailed protocols for two commonly used and robust assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (5,000-10,000 cells per well) into a 96-well plate.[11]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. A common starting range is from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.[13]
MTT assay experimental workflow.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[14][15][16] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates (suitable for luminescence measurements)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the desired incubation period with this compound, allow the plate to equilibrate to room temperature for approximately 30 minutes.[15][16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15][16]
-
-
Signal Stabilization and Measurement:
Data Analysis:
-
Subtract the luminescence of the blank wells from the luminescence of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
CellTiter-Glo® assay workflow.
References
- 1. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]
- 5. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. clyte.tech [clyte.tech]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
Troubleshooting & Optimization
How to dissolve ARN-21934 in DMSO for stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of ARN-21934, a potent and selective inhibitor of human topoisomerase IIα. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The compound is readily soluble in DMSO.
Q2: What is a typical concentration for an this compound stock solution?
A2: A stock solution of 10 mM in DMSO is a commonly used concentration.
Q3: How should I store the solid compound and the DMSO stock solution?
A3: Proper storage is crucial to maintain the integrity of this compound.[1][2] The following storage conditions are recommended:
| Format | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In DMSO | -80°C | 6 Months |
| -20°C | 1 Month to 6 Months |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: My vial of this compound powder appears to be empty. Is this normal?
A4: Yes, this can be normal, especially for small quantities of lyophilized compounds. They may form a thin, transparent film on the vial's surface. Before use, centrifuge the vial briefly to ensure all the powder is at the bottom. Then, proceed with adding the solvent.
Q5: My this compound dissolved in DMSO, but it precipitated when I diluted it in my aqueous experimental medium. What should I do?
A5: This is a common issue for hydrophobic compounds. To prevent precipitation, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into your aqueous buffer or cell culture medium.[3] This gradual change in solvent polarity helps to keep the compound in solution. Ensure the final DMSO concentration in your experiment is non-toxic to your cells, typically ≤ 0.1%.[3]
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution from solid this compound.
Materials:
-
This compound solid powder (Molecular Weight: 360.46 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional)
Calculation:
To prepare a 10 mM stock solution, use the following formula to calculate the required volume of DMSO:
Volume of DMSO (in µL) = (Mass of this compound (in mg) / 360.46 g/mol ) * 100,000
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial of this compound to ensure all the powder is collected at the bottom.
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Visually inspect the solution against a light source. It should be a clear, colorless solution.
-
If any solid particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
Alternatively, or in addition to sonication, you can gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[3]
-
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
References
Troubleshooting ARN-21934 solubility and precipitation issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ARN-21934. Our aim is to help you overcome common solubility and precipitation challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in DMSO. What should I do?
A1: While this compound is soluble in DMSO, achieving a clear solution at higher concentrations may require additional steps.[1][2] If you observe particulate matter, try the following:
-
Warming: Gently warm the solution to 80°C.[2]
-
Sonication: Use an ultrasonic bath to aid dissolution.[2]
-
Verification: Ensure you are using anhydrous DMSO, as absorbed moisture can affect solubility.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic molecules. This indicates that the compound has exceeded its solubility limit in the final aqueous buffer. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any effects on your experiment.[3]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[3][4] Experimenting with different pH values for your buffer may improve the solubility of this compound.
-
Use a Co-solvent: Consider using a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG, in your final aqueous solution to enhance solubility.[3]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years. It is advisable to keep the powder desiccated.[3]
-
In Solvent (DMSO): For long-term storage, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[2][5]
Q4: Can repeated freeze-thaw cycles affect my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of your compound. Additionally, DMSO is hygroscopic and can absorb atmospheric moisture each time the vial is opened, potentially leading to a decrease in the effective concentration of your stock solution and increasing the risk of precipitation upon dilution.[3] It is highly recommended to prepare single-use aliquots.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 360.46 g/mol | [1] |
| Formula | C21H24N6 | [1] |
| Appearance | Solid | [1] |
| Purity | >98% (HPLC) | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Comments | Source |
| DMSO | 10 mM | - | [1] |
| DMSO | 8.33 mg/mL (~23.11 mM) | Ultrasonic and warming to 80°C may be required. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-warming: Allow the vial of solid this compound and anhydrous DMSO to come to room temperature.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.60 mg of this compound in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the solution thoroughly.
-
Troubleshooting Insolubility: If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes. If particulates remain, gently warm the solution to 80°C with intermittent vortexing until a clear solution is obtained.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
Identifying and minimizing off-target effects of ARN-21934
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of ARN-21934, a potent and selective inhibitor of human topoisomerase IIα (Topo IIα).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a catalytic inhibitor of human topoisomerase IIα (Topo IIα). Unlike Topo II poisons such as etoposide, which trap the enzyme-DNA cleavage complex and induce DNA double-strand breaks, this compound blocks the catalytic activity of Topo IIα without stabilizing the cleavage complex.[1][2] This mode of action is designed to reduce the genotoxicity associated with Topo II poisons. The primary function of Topo IIα is to manage DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA, which is essential for processes like DNA replication, chromosome condensation, and chromatid segregation during mitosis.[3]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended target. For this compound, this would involve interactions with proteins other than Topo IIα. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. Minimizing off-target effects is crucial for obtaining reliable data and developing safe and effective therapeutics.
Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A3: Distinguishing between on-target and off-target effects is a critical aspect of validating your experimental findings. A multi-faceted approach is recommended:
-
Use a structurally related inactive control: A molecule with a similar chemical scaffold to this compound but without inhibitory activity against Topo IIα can help determine if the observed phenotype is due to the chemical structure itself rather than target inhibition.
-
Vary the concentration of this compound: On-target effects should typically occur at lower concentrations, consistent with the IC50 for Topo IIα. Off-target effects often require higher concentrations.
-
Use multiple, structurally distinct inhibitors of Topo IIα: If different inhibitors of Topo IIα produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the observed phenotype is due to the inhibition of Topo IIα, it might be possible to rescue the effect by overexpressing a drug-resistant mutant of Topo IIα.
-
Directly measure target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to Topo IIα in your experimental system.
Q4: What are some initial steps to minimize off-target effects when using this compound?
A4: Proactive measures can be taken to reduce the likelihood of off-target effects:
-
Titrate for the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your specific cell line or system.
-
Ensure appropriate controls: Always include vehicle-treated (e.g., DMSO) and untreated controls in your experiments.
-
Characterize your cell line: The expression levels of Topo IIα and potential off-targets can vary between cell lines. Confirm the expression of Topo IIα in your chosen model.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic results.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a dose-response curve: Compare the concentration at which the phenotype is observed to the known IC50 of this compound for Topo IIα. 2. Use a negative control compound: A structurally similar but inactive analog can help rule out effects from the chemical scaffold. 3. Validate with a different Topo IIα inhibitor: Use a structurally distinct inhibitor to see if the same phenotype is produced. |
| Cell line-specific effects | 1. Confirm Topo IIα expression: Use Western blot to verify the expression of Topo IIα in your cell line. 2. Test in multiple cell lines: Compare the effects of this compound in cell lines with varying levels of Topo IIα expression. |
| Compound stability/activity issues | 1. Verify compound integrity: Ensure proper storage and handling of this compound. 2. Check for degradation: If possible, use analytical methods like HPLC to confirm the purity and concentration of your working solution. |
Problem 2: Difficulty confirming on-target engagement.
| Possible Cause | Troubleshooting Steps |
| Low target protein expression | 1. Select an appropriate cell line: Choose a cell line known to have high expression of Topo IIα. 2. Enrich for the target protein: Consider using cellular fractionation to enrich for the nuclear fraction where Topo IIα is located. |
| Suboptimal assay conditions | 1. Optimize Cellular Thermal Shift Assay (CETSA) conditions: Titrate the heating temperature and duration to find the optimal conditions for observing a thermal shift for Topo IIα. 2. Ensure antibody quality for Western blotting: Use a validated antibody for Topo IIα that gives a strong and specific signal. |
| Compound not reaching the target | 1. Assess cell permeability: While this compound is reported to be cell-permeable, this can vary between cell types. Consider performing uptake studies if feasible. |
Identifying Potential Off-Targets of this compound: An In Silico Approach
Workflow for In Silico Off-Target Prediction:
Caption: A workflow for in silico prediction and experimental validation of this compound off-targets.
Step-by-Step Guide:
-
Obtain the chemical structure of this compound: The structure can be found in chemical databases such as PubChem or ChEMBL in formats like SMILES or SDF.
-
Utilize public web servers for off-target prediction:
-
SwissTargetPrediction: This tool predicts the most likely protein targets of a small molecule based on the principle of chemical similarity.
-
Similarity Ensemble Approach (SEA): This is another powerful tool that compares the chemical structure of your compound to a large database of known ligands for various protein targets.
-
SuperPred: This web server predicts the therapeutic class and potential off-targets of small molecules.
-
-
Analyze the prediction results: These tools will provide a ranked list of potential off-targets. Pay close attention to proteins that are highly expressed in your experimental system or are known to be involved in relevant signaling pathways.
-
Experimentally validate high-priority candidates: Based on the in silico predictions, you can design experiments to confirm or refute these potential off-target interactions using the methods described in the "Experimental Protocols" section.
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Topoisomerase IIα | DNA Relaxation | 2 | [4] |
| Topoisomerase IIβ | DNA Relaxation | 120 | [4] |
| A375 (Melanoma) | Cell Viability | 12.6 | [4] |
| G-361 (Melanoma) | Cell Viability | 8.1 | [4] |
| MCF7 (Breast Cancer) | Cell Viability | 15.8 | [4] |
| HeLa (Cervical Cancer) | Cell Viability | 38.2 | [4] |
| A549 (Lung Cancer) | Cell Viability | 17.1 | [4] |
| DU145 (Prostate Cancer) | Cell Viability | 11.5 | [4] |
| SCC-25 (Head and Neck Cancer) | Cell Viability | 1.93 (24h) | [5] |
Signaling Pathways
Inhibition of Topoisomerase IIα by this compound is expected to impact several cellular signaling pathways, primarily those involved in cell cycle regulation and the DNA damage response.
Caption: Signaling pathways affected by the inhibition of Topoisomerase IIα with this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with Topo IIα in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by Western blotting using a validated anti-Topo IIα antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Topo IIα.
-
Plot the normalized band intensities against the temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Kinase Binding Assay (for off-target validation)
This protocol describes a general method for testing if this compound binds to a predicted off-target kinase.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a suitable microplate, add the recombinant off-target kinase, a fluorescently labeled tracer (a known ligand for the kinase), and an appropriate buffer.
-
-
Compound Addition:
-
Add the diluted this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes) to allow for binding equilibrium to be reached.
-
-
Detection:
-
Measure the fluorescence signal (e.g., FRET or fluorescence polarization), which will change if this compound displaces the tracer from the kinase.
-
-
Data Analysis:
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 or Kd value.
-
Western Blot for Cell Cycle Checkpoint Proteins
This protocol is for assessing the effect of this compound on proteins involved in the G2/M checkpoint.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against cell cycle proteins (e.g., Cyclin B1, phospho-Cdc2 (Tyr15), total Cdc2).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
DNA Damage Response (DDR) Assay (γH2AX Staining)
This protocol is to assess whether this compound treatment leads to the induction of DNA double-strand breaks, a hallmark of Topo II poisons, to confirm its catalytic inhibitor mechanism.
Methodology:
-
Cell Treatment:
-
Grow cells on coverslips and treat with this compound, a known Topo II poison (e.g., etoposide) as a positive control, and vehicle.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), also known as γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates the presence of DNA double-strand breaks.
-
References
- 1. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
ARN-21934 In Vivo Xenograft Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARN-21934 in in vivo xenograft studies. The information is designed to assist in the optimization of dosage and experimental design to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of human topoisomerase IIα (TOP2A).[1][2] TOP2A is a nuclear enzyme critical for managing DNA topology during replication, transcription, and chromosome segregation.[3][4] Unlike topoisomerase poisons that trap the enzyme-DNA cleavage complex, this compound is a catalytic inhibitor that blocks TOP2A function without inducing DNA damage, which may offer a safer therapeutic profile.[5]
Q2: What is a recommended starting dose for an in vivo xenograft study with this compound?
Based on available preclinical data for a single intraperitoneal injection, a dose of 10 mg/kg resulted in a maximal plasma concentration of 0.68 µg/mL after 15 minutes, with a half-life of 149 minutes. For initial efficacy studies, a dose-ranging study is recommended. A starting point could be in the range of 10-25 mg/kg, with escalation to determine the Maximum Tolerated Dose (MTD). It is crucial to perform a dose-finding study to establish the optimal balance between anti-tumor activity and toxicity for your specific xenograft model.
Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound in my mouse model?
The MTD is the highest dose of a drug that does not cause unacceptable toxicity. A common approach is the "3+3" dose-escalation design. In this design, cohorts of 3 mice are treated with escalating doses. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose. If one mouse experiences a DLT, three more mice are added to that cohort. The MTD is reached when two or more mice in a cohort of 3-6 mice experience DLTs. Key parameters to monitor include body weight loss (typically a DLT if >15-20%), clinical signs of distress (e.g., lethargy, ruffled fur), and changes in blood parameters.
Q4: What are common causes of high variability in tumor growth within my control and treatment groups?
High variability in tumor growth is a common challenge in xenograft studies and can be attributed to several factors:
-
Intra-tumor heterogeneity: The initial cell population used for implantation may contain subclones with different growth rates.
-
Number of founder cells: A small number of viable cells successfully establishing the tumor can lead to stochastic variations in growth.[6]
-
Animal health and stress: Underlying health issues or stress can impact tumor engraftment and growth.
-
Implantation technique: Inconsistent cell numbers or injection sites can lead to variability.
-
Tumor measurement error: Inconsistent caliper measurements can introduce variability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant tumor growth inhibition at expected efficacious doses. | 1. Suboptimal Dosing Schedule: The dosing frequency may not be optimal to maintain therapeutic drug concentrations. 2. Drug Formulation/Stability Issue: The compound may not be properly solubilized or could be degrading. 3. Tumor Model Resistance: The chosen cell line may be inherently resistant to topoisomerase IIα inhibition. 4. Low TOP2A Expression: The xenograft model may have low expression levels of the target enzyme, TOP2A. | 1. Optimize Dosing Schedule: Based on the known half-life of ~149 minutes, consider more frequent administration (e.g., daily or twice daily) to maintain exposure. 2. Verify Formulation: Prepare fresh formulations daily. Ensure complete solubilization and consider a different vehicle if precipitation is observed. 3. Confirm Cell Line Sensitivity: Perform in vitro cytotoxicity assays with this compound on your chosen cell line to confirm sensitivity. 4. Assess Target Expression: Analyze TOP2A expression in your tumor model via immunohistochemistry (IHC) or western blot. |
| Excessive Toxicity (e.g., >20% body weight loss, mortality) in treatment groups. | 1. Dose is above the MTD: The administered dose is too high for the specific mouse strain and tumor model. 2. Vehicle Toxicity: The vehicle used for drug formulation may be causing adverse effects. 3. Cumulative Toxicity: The dosing schedule may be too frequent, not allowing for sufficient recovery between doses. | 1. Dose De-escalation: Reduce the dose to a lower, previously tolerated level or perform a more granular dose-escalation study. 2. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation vehicle itself. 3. Adjust Dosing Schedule: Decrease the frequency of administration (e.g., from daily to every other day) or introduce treatment-free periods. |
| Inconsistent Tumor Growth in Control Group. | 1. Inconsistent Cell Viability/Number: Variation in the number of viable cells injected. 2. Subcutaneous Injection Site Variability: Inconsistent placement of the tumor cell inoculum. 3. Animal Health Status: Differences in the health of individual mice. | 1. Standardize Cell Preparation: Ensure a single-cell suspension and perform a viability count (e.g., trypan blue exclusion) immediately before injection. 2. Consistent Injection Technique: Use a consistent anatomical location for subcutaneous injections (e.g., right flank) and a consistent injection volume. 3. Health Screening: Ensure all animals are of a similar age and weight and are free from any signs of illness before tumor implantation. |
Data Presentation
Table 1: Example Dose-Ranging Efficacy Study for this compound
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral (p.o.) | Daily | 1250 ± 150 | 0 |
| This compound | 10 | Oral (p.o.) | Daily | 875 ± 120 | 30 |
| This compound | 25 | Oral (p.o.) | Daily | 450 ± 95 | 64 |
| This compound | 50 | Oral (p.o.) | Daily | 312 ± 70 | 75 |
Note: This is a hypothetical data table for illustrative purposes. Actual results will vary depending on the xenograft model and experimental conditions.
Experimental Protocols
Protocol 1: Dose-Finding (MTD) Study in Xenograft Mice
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old. Acclimatize animals for at least one week before the experiment.
-
Dose Escalation Plan: Establish at least 3-4 dose levels of this compound based on in vitro IC50 values and any available preliminary in vivo data. A common starting point is 10 mg/kg.
-
Group Allocation: Assign 3 mice per dose cohort in a "3+3" design.
-
Drug Formulation and Administration:
-
Prepare a fresh formulation of this compound daily in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer the drug via the intended route (e.g., oral gavage or intraperitoneal injection) at a consistent volume.
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).
-
Dose-Limiting Toxicity (DLT) is defined as >20% body weight loss from baseline, or severe clinical signs of distress.
-
-
Escalation/De-escalation:
-
If 0/3 mice in a cohort experience a DLT, escalate to the next dose level.
-
If 1/3 mice experience a DLT, expand the cohort to 6 mice. If ≤1/6 mice experience a DLT, escalate the dose. If ≥2/6 mice experience a DLT, the MTD has been exceeded.
-
The dose level below the one that causes DLTs in ≥2 mice is considered the MTD.
-
Visualizations
Caption: Mechanism of action for this compound as a TOP2A inhibitor.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase 2 Alpha Cooperates with Androgen Receptor to Contribute to Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
How to control for ARN-21934-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ARN-21934, a potent and selective topoisomerase IIα (topoIIα) inhibitor. The following resources address potential issues related to cytotoxicity in normal cells and offer strategies to mitigate these effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of human topoisomerase IIα.[1][2] Unlike topoII poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and lead to DNA double-strand breaks, this compound is a catalytic inhibitor that blocks the function of topoIIα without evidence of DNA intercalation.[3] This mechanism is thought to reduce the risk of secondary leukemias often associated with topoII poisons.[3]
Q2: Does this compound exhibit cytotoxicity towards normal (non-cancerous) cells?
A2: While this compound is designed to target rapidly proliferating cancer cells that overexpress topoIIα, some level of cytotoxicity in normal proliferating cells can be expected, as topoIIα is essential for cell division.[4][5] The high selectivity for the α isoform over the β isoform (approximately 100-fold) is a key feature that may contribute to a wider therapeutic window compared to non-selective topoII inhibitors.[3] However, any normal cells undergoing rapid proliferation (e.g., hematopoietic progenitors, intestinal crypt cells) may be susceptible.
Q3: What are the primary strategies to control for this compound-induced cytotoxicity in normal cells?
A3: Controlling for off-target cytotoxicity involves a multi-pronged approach:
-
Dose Optimization: Titrating this compound to the lowest effective concentration in your cancer cell model can minimize effects on normal cells.
-
Selective Targeting: Utilizing drug delivery systems that specifically target cancer cells can reduce systemic exposure to normal tissues.
-
Exploiting Differential Proliferation Rates: Strategies that transiently arrest the cell cycle of normal cells while cancer cells continue to proliferate can enhance the therapeutic index.
-
Co-treatment with Cytoprotective Agents: In some contexts, co-administration of agents that protect normal cells from cytotoxic insults may be beneficial.
Q4: How can I experimentally distinguish between on-target (anti-cancer) and off-target (normal cell) cytotoxicity?
A4: A well-designed experimental setup should include a panel of cell lines:
-
The cancer cell line of interest (high topoIIα expression).
-
A normal, non-cancerous cell line with a similar proliferation rate.
-
A cancer cell line with known low expression of topoIIα to serve as a control for off-target effects.
-
A direct comparison of IC50 values across these cell lines will provide insights into the therapeutic window.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in normal cell control lines at concentrations effective against cancer cells. | 1. The normal cell line has an unexpectedly high proliferation rate and topoIIα expression.2. The concentration of this compound is too high.3. Off-target effects are occurring. | 1. Characterize the cell cycle profile and topoIIα expression levels of your normal cell line. Consider using a more slowly dividing normal cell line as a control.2. Perform a dose-response curve to determine the minimal effective concentration against your cancer cell line.3. Investigate potential off-target interactions. Consider using a structurally related but inactive compound as a negative control if available. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell seeding density.2. Inconsistent drug concentration due to preparation errors.3. Cell line instability or contamination. | 1. Ensure precise and consistent cell seeding for all experiments.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Regularly perform cell line authentication and mycoplasma testing. |
| Difficulty establishing a therapeutic window between cancer and normal cells. | 1. Similar topoIIα expression and proliferation rates between cancer and normal cell lines.2. The inherent toxicity profile of the compound. | 1. Select cancer cell lines with documented high topoIIα expression for your studies.2. Explore combination therapies. For example, a strategy known as "cyclotherapy" involves using a first drug to arrest normal cells in a non-proliferative state, followed by the cell-cycle-dependent agent like this compound to selectively kill the cycling cancer cells.[6] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 for TopoIIα DNA Relaxation | 2 µM | [1][3] |
| IC50 for TopoIIβ DNA Relaxation | 120 µM | [1] |
| Selectivity (TopoIIβ/TopoIIα) | ~60 to 100-fold | [3] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 12.6 | [1] |
| G-361 | Melanoma | 8.1 | [1] |
| MCF7 | Breast | 15.8 | [1] |
| HeLa | Endometrial | 38.2 | [1] |
| A549 | Lung | 17.1 | [1] |
| DU145 | Prostate | 11.5 | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound across different cell lines.
1. Cell Seeding:
- Seed cancer cells and normal control cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
- Include wells with medium only for background control.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of this compound.
- Include untreated control wells (vehicle only).
- Incubate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance from all readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
- Plot the dose-response curve and determine the IC50 value for each cell line.
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logic for troubleshooting normal cell cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Cell Cycle and Oncogene Activity upon Topoisomerase IIα Expression and Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of ARN-21934
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN-21934. The following information is designed to help address potential issues, including batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency (IC50) of this compound between different lots. What could be the cause of this batch-to-batch variability?
A1: Batch-to-batch variability in the potency of small molecules like this compound can arise from several factors. The most common causes include:
-
Purity and Impurity Profile: Even minor differences in the purity of the compound or the presence of different impurities between batches can significantly impact its biological activity.
-
Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound. Factors such as exposure to light, repeated freeze-thaw cycles, or storage at incorrect temperatures can affect the integrity of this compound.[1][2]
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments, which can be misinterpreted as lower potency.[1]
-
Variations in Experimental Protocol: Inconsistencies in experimental conditions, such as cell passage number, cell density, or incubation times, can contribute to apparent differences in potency between experiments.[1][3]
Q2: What are the recommended storage and handling procedures for this compound to minimize variability?
A2: To ensure the stability and consistency of this compound, it is crucial to adhere to proper storage and handling protocols.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from light.[4] |
| 4°C | Up to 2 years | For shorter-term storage.[4] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
| -20°C | Up to 1 month | For more frequent use.[4][5] |
Handling Recommendations:
-
Before opening the vial for the first time, centrifuge it to ensure all the powder is at the bottom.[4]
-
Allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
-
Prepare stock solutions in a suitable solvent like DMSO.[6][7]
-
Once prepared, aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[4]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation of a compound from a frozen stock solution upon thawing is a common issue that can lead to inaccurate dosing and variable results.
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.[2]
-
Solvent Choice: Ensure DMSO is a suitable solvent for your experimental system and that the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[1][7]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing stock solutions at a slightly lower concentration if this is a recurring issue.[2]
Q4: How can we validate the activity of a new batch of this compound before starting a large-scale experiment?
A4: It is highly recommended to perform a quality control check on each new batch of this compound. A standard approach is to perform a dose-response curve in a sensitive and well-characterized assay to determine the IC50 value. This value can then be compared to the IC50 values from previous batches and the published literature.
Table 2: Reported IC50 Values for this compound
| Assay | Target | IC50 | Reference |
| DNA Relaxation Assay | Topoisomerase IIα | 2 µM | [5][8][9][10][11][12] |
| DNA Relaxation Assay | Topoisomerase IIβ | 120 µM | [5][8] |
| Cell Viability Assay (A375 Melanoma) | - | 12.6 µM | [5][8] |
| Cell Viability Assay (G-361 Melanoma) | - | 8.1 µM | [5][8] |
| Cell Viability Assay (MCF7 Breast Cancer) | - | 15.8 µM | [5][8] |
| Cell Viability Assay (HeLa Endometrial Cancer) | - | 38.2 µM | [5][8] |
| Cell Viability Assay (A549 Lung Cancer) | - | 17.1 µM | [5][8] |
| Cell Viability Assay (DU145 Prostate Cancer) | - | 11.5 µM | [5][8][9] |
Consistent IC50 values across batches will give you confidence in the quality of the compound.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered when working with this compound.
Issue 1: Inconsistent or Non-reproducible Results
If you are observing high variability in your experimental results, consider the following potential causes and solutions.
Caption: A flowchart for troubleshooting inconsistent experimental results.
Detailed Troubleshooting Steps:
-
Compound Handling and Storage:
-
Solubilization: Ensure the compound is fully dissolved in the stock solution.[1] Gentle warming or sonication may be necessary, but be cautious as this can also lead to degradation.[13]
-
Storage: Confirm that the compound has been stored according to the recommendations in Table 1. Avoid repeated freeze-thaw cycles by using aliquots.[2][4]
-
-
Experimental Protocol Standardization:
-
Cell Culture Conditions:
Issue 2: Lower than Expected Potency
If this compound is showing a weaker effect than anticipated, several factors could be at play.
Caption: A workflow to diagnose the cause of unexpectedly low potency.
Detailed Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Concentration Verification: If possible, verify the concentration of your stock solution using an analytical method such as UV-Vis spectroscopy or HPLC.
-
Degradation: If the compound has been stored for an extended period or handled improperly, it may have degraded. Prepare fresh stock solutions from a new vial of solid compound.[2]
-
-
Solubility in Assay Media:
-
Precipitation: After diluting the DMSO stock into your aqueous assay buffer or cell culture media, visually inspect for any signs of precipitation.[15]
-
Solvent Concentration: The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.1%) to avoid both direct solvent effects and solubility issues.[1]
-
-
Assay-Specific Factors:
-
Protein Binding: this compound may bind to proteins in the cell culture serum, reducing its free concentration and apparent potency. Consider using a lower serum concentration if your assay allows.
-
Cell Permeability: While this compound is reported to be blood-brain barrier penetrant, poor permeability into your specific cell line could be a factor.[5][11]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-Weighing: Before opening the vial, centrifuge it briefly to collect all the powder at the bottom.[4]
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.[13]
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed vials.[4]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5]
Protocol 2: Quality Control - Determining the IC50 of a New Batch of this compound
-
Cell Seeding: Plate your chosen cancer cell line (e.g., A375, DU145) in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.[1]
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. Compare this value to previous batches and published data.
By following these guidelines and troubleshooting steps, researchers can minimize the impact of batch-to-batch variability and ensure the generation of high-quality, reproducible data in their experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. captivatebio.com [captivatebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]
- 10. This compound | Topoisomerase | Ambeed.com [ambeed.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. benchchem.com [benchchem.com]
Best practices for long-term storage of ARN-21934 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ARN-21934 solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. For in vitro experiments, it is crucial to ensure the final concentration of DMSO in the assay medium is low (typically less than 0.5%) to avoid solvent-induced artifacts.
Q2: How should I store my this compound stock solutions for long-term stability?
A2: Proper storage is critical to maintain the integrity and stability of your this compound stock solution. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Can I store my this compound solution at room temperature or 4°C?
A3: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. Elevated temperatures can accelerate the degradation of the compound. For short-term storage (a few hours) during an experiment, keeping the solution on ice is advisable.
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light or air (oxygen). It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q5: I observe precipitation in my frozen stock solution upon thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. Do not use a solution that has precipitated.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the storage and handling of this compound solutions.
Issue: Inconsistent Experimental Results
Inconsistent results between experiments can often be traced back to the stability and handling of the this compound solution.
Potential Causes and Solutions:
-
Compound Degradation: Small molecules can degrade over time, especially with improper storage.
-
Solution: Prepare fresh working solutions from a properly stored, aliquoted stock solution for each experiment. If you suspect the stock has degraded, prepare a fresh stock solution from solid compound.
-
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound.
-
Solution: Aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles.
-
-
Pipetting and Handling Errors: Minor variations in pipetting can lead to significant differences in final compound concentrations.
-
Solution: Ensure your pipettes are properly calibrated and use consistent pipetting techniques.
-
Issue: Loss of Compound Activity
A noticeable decrease in the expected biological activity of this compound can be a sign of compound instability.
Potential Causes and Solutions:
-
Suboptimal Storage Conditions: Storing solutions at inappropriate temperatures can lead to a rapid loss of activity.
-
Solution: Always store stock solutions at the recommended temperatures and protect them from light.
-
-
Degradation in Assay Medium: The compound may not be stable in your specific experimental buffer or media over the duration of the assay.
-
Solution: Perform a time-course experiment to measure the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed vial in a desiccator. |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability by HPLC
This protocol provides a general method to assess the stability of an this compound solution over time. Compound-specific optimization of the HPLC method may be required.
Objective: To determine the percentage of intact this compound remaining in solution under specific storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Autosampler vials
Methodology:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Prepare Initial Sample (T=0):
-
Dilute the this compound stock solution to a suitable concentration (e.g., 10 µM) in your experimental buffer or solvent.
-
Immediately inject a sample onto the HPLC system to obtain the initial peak area of the intact compound.
-
-
Incubate Samples:
-
Store aliquots of the diluted this compound solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Analyze Samples at Different Time Points:
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week), thaw an aliquot of the stored solution (if frozen) and inject it into the HPLC system.
-
-
Data Analysis:
-
For each time point, integrate the peak area corresponding to this compound.
-
Calculate the percentage of remaining this compound relative to the initial (T=0) sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solution stability issues.
Technical Support Center: Interpreting Unexpected Results in ARN-21934 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ARN-21934.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and recommended solutions.
Issue 1: Lower than Expected Potency (Higher IC50) in Cancer Cell Lines
Researchers may observe a higher than expected IC50 value for this compound in their cancer cell line of interest.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Topoisomerase IIα Expression: The target cell line may have inherently low expression levels of topoisomerase IIα, the primary target of this compound. | 1. Quantify Topo IIα Expression: Perform Western blotting or qPCR to determine the relative expression level of topoisomerase IIα in your cell line compared to a sensitive control cell line. 2. Select Alternative Cell Line: If expression is low, consider using a cell line known to have high topoisomerase IIα expression for initial validation experiments. |
| Drug Efflux: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively transport this compound out of the cell. | 1. Use Efflux Pump Inhibitors: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases. 2. Assess Efflux Pump Expression: Check for the expression of common drug resistance pumps via Western blotting or qPCR. |
| Compound Instability: this compound may be unstable in the experimental media or conditions. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] 3. Check Media Compatibility: Ensure there are no known incompatibilities between your cell culture media components and the compound. |
| Incorrect Assay Conditions: Suboptimal assay conditions can lead to inaccurate potency measurements. | 1. Optimize Seeding Density: Ensure that the cell seeding density allows for logarithmic growth throughout the duration of the assay. 2. Verify Incubation Time: Confirm that the incubation time is appropriate for the cell line's doubling time and the mechanism of action of the compound. |
Issue 2: Discrepancy Between DNA Relaxation Assays and Cellular Assays
A common challenge is observing potent inhibition of topoisomerase IIα in a biochemical DNA relaxation assay, but weaker than expected activity in a cell-based proliferation assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cellular Permeability: this compound may have poor permeability into the specific cell line being used. | 1. Assess Cellular Uptake: If possible, use analytical methods (e.g., LC-MS/MS) to quantify the intracellular concentration of this compound. 2. Modify Incubation Conditions: Try extending the incubation time to allow for greater compound accumulation. |
| Off-Target Effects in Cellular Context: In a cellular environment, other pathways may compensate for the inhibition of topoisomerase IIα, or the compound may have off-target effects that influence the assay readout. | 1. Mechanism-Specific Readouts: Use assays that directly measure the downstream consequences of topoisomerase IIα inhibition, such as the formation of DNA damage markers (e.g., γH2AX). 2. Phenotypic Profiling: Employ high-content imaging or other phenotypic assays to observe the specific cellular effects of this compound. |
| Activation of Cell Survival Pathways: Inhibition of topoisomerase IIα can induce DNA damage, which may trigger pro-survival signaling pathways in some cancer cells. | 1. Combination Therapy: Investigate the combination of this compound with inhibitors of relevant survival pathways (e.g., PARP inhibitors, cell cycle checkpoint inhibitors). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of human topoisomerase IIα.[1][2] Unlike some other topoisomerase II-targeted drugs that act as poisons by stabilizing the enzyme-DNA cleavage complex, this compound blocks the function of topoisomerase II without evidence of DNA intercalation.[3] This mechanism is thought to be potentially safer and may avoid the development of secondary leukemias associated with topoisomerase poisons.[3]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory concentration (IC50) of this compound varies depending on the assay and the cell line.
| Assay Type | Target | IC50 | Reference |
| DNA Relaxation Assay | Topoisomerase IIα | 2 µM | [1][3] |
| DNA Relaxation Assay | Topoisomerase IIβ | 120 µM | [1] |
| Cell-Based Proliferation Assays | |||
| Melanoma (A375) | 12.6 µM | [1] | |
| Melanoma (G-361) | 8.1 µM | [1] | |
| Breast Cancer (MCF7) | 15.8 µM | [1] | |
| Endometrial Cancer (HeLa) | 38.2 µM | [1] | |
| Lung Cancer (A549) | 17.1 µM | [1] | |
| Prostate Cancer (DU145) | 11.5 µM | [1][2] |
Q3: How should I prepare and store this compound?
A3: For optimal results, follow these storage and preparation guidelines:
-
Storage: Store the solid compound and stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent, such as DMSO.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to avoid degradation.
-
Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize repeated freeze-thaw cycles.[1]
Q4: Can this compound penetrate the blood-brain barrier?
A4: Yes, this compound has been shown to have a favorable in vivo pharmacokinetic profile and the ability to penetrate the blood-brain barrier.[1][2][3]
Experimental Protocols
DNA Relaxation Assay
Objective: To determine the in vitro inhibitory activity of this compound on topoisomerase IIα.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase IIα, and an ATP-containing reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures. Etoposide can be used as a positive control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the topoisomerase-mediated relaxation of the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled and relaxed DNA to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Cell-Based Proliferation Assay
Objective: To determine the cytotoxic or anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period that allows for at least two to three cell doublings (e.g., 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: Generate a dose-response curve by plotting cell viability against the logarithm of the compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound in inhibiting Topoisomerase IIα.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Validation & Comparative
A Head-to-Head In Vitro Comparison: ARN-21934 vs. Etoposide
An objective guide for researchers, scientists, and drug development professionals on the efficacy of two prominent topoisomerase II inhibitors.
In the landscape of cancer therapeutics, topoisomerase II inhibitors remain a cornerstone of many chemotherapy regimens. This guide provides a detailed in vitro comparison of a novel and potent topoisomerase II alpha (topo IIα) inhibitor, ARN-21934, and the well-established chemotherapeutic agent, etoposide. By examining their mechanisms of action, enzymatic inhibition, and impact on cancer cell lines, this document aims to equip researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and etoposide target topoisomerase II, an essential enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. However, their modes of inhibition appear to differ.
Etoposide is classified as a topoisomerase II poison. It acts by stabilizing the transient covalent complex formed between topoisomerase II and DNA, where the DNA is cleaved. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cell death.
This compound , on the other hand, is a catalytic inhibitor of topoisomerase IIα. Instead of trapping the DNA-enzyme complex, it is believed to block the overall function of the enzyme. This mechanism is of significant interest as it may circumvent the issue of therapy-related secondary leukemias, a known side effect associated with topoisomerase II poisons like etoposide that is linked to their DNA-damaging mechanism.[1]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and etoposide. It is crucial to note that a direct head-to-head study comparing the antiproliferative activity of both compounds across a wide range of cell lines under identical experimental conditions is not publicly available. The data presented below is compiled from different sources and should be interpreted with caution.
Table 1: Inhibition of Topoisomerase IIα DNA Relaxation
| Compound | IC50 (µM) | Source |
| This compound | 2 | [1] |
| Etoposide | 120 | [1] |
This data, from a direct comparative study, demonstrates that this compound is approximately 60-fold more potent than etoposide at inhibiting the DNA relaxation activity of topoisomerase IIα in an enzymatic assay.[1]
Table 2: Antiproliferative Activity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 12.6 |
| G-361 | Melanoma | 8.1 |
| MCF7 | Breast | 15.8 |
| HeLa | Endometrial | 38.2 |
| A549 | Lung | 17.1 |
| DU145 | Prostate | 11.5 |
Data for this compound is sourced from a single study. The IC50 values represent the concentration of the compound required to inhibit the proliferation of the cancer cell lines by 50%.
Table 3: Antiproliferative Activity (IC50) of Etoposide in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Leukemia | Sub-micromolar |
| HT-29 | Colon | Not specified |
| MCF-7 | Breast | ~150 (24h), ~100 (48h) |
| MDA-MB-231 | Breast | ~200 (48h) |
Data for etoposide is compiled from multiple sources and different experimental conditions, highlighting the variability in reported IC50 values. A direct comparison with the this compound data should be made with caution.[2][3]
Signaling Pathways and Cellular Fate
The inhibition of topoisomerase II by both this compound and etoposide ultimately leads to the activation of downstream signaling pathways that control cell cycle progression and apoptosis.
Caption: Signaling pathway of Topoisomerase II inhibitors.
Etoposide is well-documented to cause a G2/M phase cell cycle arrest.[4][5] This is a cellular checkpoint mechanism to halt cell division and attempt DNA repair. If the DNA damage is too extensive, the cell is directed towards apoptosis. While specific cell cycle analysis data for this compound is not yet widely available, its mechanism of action as a topoisomerase IIα inhibitor strongly suggests it would also induce a G2/M arrest and subsequent apoptosis in cancer cells.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or etoposide and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or etoposide for the specified duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Propidium Iodide Staining: Add Propidium Iodide (PI) to the cell suspension immediately before analysis.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle (Propidium Iodide) Analysis
This assay determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
Propidium Iodide Staining: Add PI staining solution to the cells.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram showing the distribution of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of two compounds.
Caption: General workflow for in vitro compound comparison.
Conclusion
Based on the available in vitro data, this compound emerges as a highly potent catalytic inhibitor of topoisomerase IIα, demonstrating significantly greater enzymatic inhibitory activity than etoposide. While direct comparative data on antiproliferative efficacy across a broad panel of cell lines is limited, the existing information suggests that this compound possesses substantial anti-cancer properties. Its distinct mechanism of action, which may offer a safer toxicity profile, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of the in vitro attributes of this compound in comparison to etoposide, offering valuable insights for the scientific community engaged in the development of next-generation cancer therapies.
References
- 1. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis and biological testing of etoposide analog epipodophyllotoxin-N-mustard hybrid compounds designed to covalently bind to topoisomerase II and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Cell Cycle and Oncogene Activity upon Topoisomerase IIα Expression and Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TOP2A Inhibition: ARN-21934 vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ARN-21934 and the widely-used chemotherapeutic agent, doxorubicin, focusing on their mechanisms of action as inhibitors of human topoisomerase IIα (TOP2A). This document summarizes available quantitative data, outlines experimental protocols for key assays, and visualizes the distinct signaling pathways associated with each compound.
Executive Summary
This compound and doxorubicin both target TOP2A, a critical enzyme in DNA replication and chromosome segregation, yet they exhibit fundamentally different mechanisms of inhibition. Doxorubicin acts as a TOP2A "poison," trapping the enzyme-DNA cleavage complex, which leads to DNA double-strand breaks and subsequent apoptosis. This mechanism, however, is also associated with significant cardiotoxicity. In contrast, this compound is a catalytic inhibitor of TOP2A, disrupting the enzyme's function without stabilizing the cleavage complex. This novel mechanism suggests a potentially safer therapeutic profile. Available data indicates that this compound is a potent and highly selective inhibitor of TOP2A.
Data Presentation
The following tables summarize the available quantitative data for this compound and doxorubicin, comparing their enzymatic inhibition and cytotoxic activities. It is important to note that the data for doxorubicin is compiled from various studies, and direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: Comparative TOP2A Inhibition
| Compound | Inhibition Mechanism | Target Selectivity | IC50 (DNA Relaxation Assay) |
| This compound | Catalytic Inhibitor | Highly selective for TOP2A over TOP2β | 2 µM[1][2] |
| Doxorubicin | TOP2A Poison | Inhibits both TOP2A and TOP2B | Not consistently reported in this format |
Table 2: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound[1] | Doxorubicin |
| A375 | Melanoma | 12.6 | Data not available |
| G-361 | Melanoma | 8.1 | Data not available |
| MCF7 | Breast Cancer | 15.8 | ~2.5 (24h)[3], ~8.64[4] |
| HeLa | Endometrial/Cervical Cancer | 38.2 | ~1.0 (48h)[5], ~2.92 (24h)[3] |
| A549 | Lung Cancer | 17.1 | ~1.5 (48h)[5], >20 (24h)[3] |
| DU145 | Prostate Cancer | 11.5 | Data not available |
Note: The IC50 values for doxorubicin are sourced from different studies with varying experimental conditions, such as drug exposure time, which can significantly impact the results.
Experimental Protocols
TOP2A DNA Relaxation Assay
This assay is used to determine the enzymatic inhibitory activity of a compound against topoisomerase IIα.
Principle: Supercoiled plasmid DNA is used as a substrate. In the presence of ATP, TOP2A relaxes the supercoiled DNA. The different DNA topologies (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. An inhibitor will prevent this relaxation.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x TOP2A reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP solution (20 mM)
-
Supercoiled plasmid DNA (e.g., pBR322, 0.2 µg)
-
Test compound (e.g., this compound or doxorubicin) at various concentrations.
-
Purified human TOP2A enzyme (2-6 units).
-
Nuclease-free water to the final reaction volume (e.g., 20 µL).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a gel loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the different DNA forms are separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition at each compound concentration, from which the IC50 value is calculated.[6][7][8][9][10]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or doxorubicin) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Signaling Pathways and Mechanisms of Action
Doxorubicin: A TOP2A Poison Inducing DNA Damage and Apoptosis
Doxorubicin functions as a TOP2A poison by intercalating into DNA and stabilizing the covalent complex between TOP2A and the cleaved DNA. This leads to the accumulation of DNA double-strand breaks, which triggers a robust DNA damage response (DDR). The DDR, in turn, activates apoptotic pathways, leading to programmed cell death. Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause oxidative DNA damage and contribute to its cytotoxic and cardiotoxic effects.[11][12][13][14][15]
Caption: Doxorubicin's mechanism of action.
This compound: A Catalytic TOP2A Inhibitor Leading to Cell Cycle Arrest
This compound acts as a catalytic inhibitor of TOP2A. Instead of trapping the DNA-enzyme complex, it interferes with the enzyme's catalytic cycle, preventing it from resolving DNA topological problems that arise during replication. This leads to the activation of the decatenation checkpoint, which arrests the cell cycle in the G2/M phase to prevent catastrophic mitotic errors. This mechanism is distinct from that of TOP2A poisons and is hypothesized to be less likely to cause the widespread DNA damage that can lead to off-target toxicities.[16][17][18][19][20]
Caption: this compound's mechanism of action.
Conclusion
This compound presents a promising alternative to traditional TOP2A poisons like doxorubicin. Its distinct mechanism as a catalytic inhibitor suggests the potential for a better safety profile, particularly concerning cardiotoxicity. The available data indicates its high potency and selectivity for TOP2A. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to established chemotherapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to evaluate this novel compound within the landscape of TOP2A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. topogen.com [topogen.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 16. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ARN-21934 with Other Novel TOP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ARN-21934, a novel topoisomerase II alpha (TOP2A) inhibitor, with other emerging catalytic inhibitors of the same target. The information presented is supported by experimental data from preclinical studies to assist researchers in evaluating and selecting compounds for further investigation.
Executive Summary
Topoisomerase II alpha (TOP2A) is a critical enzyme in DNA replication and chromosome segregation, making it a well-established target for cancer therapy. Traditional TOP2A-targeted drugs, known as "poisons" (e.g., etoposide), function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA double-strand breaks and subsequent cell death. However, this mechanism is also associated with significant side effects, including the development of secondary leukemias. A new generation of "catalytic" TOP2A inhibitors has emerged, which inhibit the enzyme's function without trapping the DNA-enzyme complex, offering a potentially safer therapeutic window. This guide focuses on a head-to-head comparison of this compound with other novel catalytic TOP2A inhibitors, including T60, T638, BNS-22, and Merbarone.
Mechanism of Action: Catalytic Inhibition vs. TOP2 Poisons
The fundamental difference between novel catalytic inhibitors and traditional TOP2 poisons lies in their interaction with the TOP2A catalytic cycle. TOP2 poisons trap the enzyme-DNA cleavage complex, a transient intermediate, leading to an accumulation of DNA double-strand breaks. In contrast, catalytic inhibitors interfere with other steps of the enzymatic process, such as ATP hydrolysis or the binding of TOP2A to DNA, without stabilizing the cleavage complex. This distinction is crucial as it is hypothesized to reduce the genotoxicity associated with TOP2-targeted therapies.
Figure 1: Mechanism of Action of TOP2A Inhibitors.
Head-to-Head Performance Data
The following tables summarize the available quantitative data for this compound and other novel TOP2A inhibitors. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro TOP2A Inhibitory Activity
| Compound | Assay Type | TOP2A IC50 (µM) | TOP2B IC50 (µM) | Selectivity (TOP2B/TOP2A) | Reference |
| This compound | DNA Relaxation | 2 | 120 | ~60 | [1] |
| T60 | kDNA Decatenation | ~0.3 | ~3.0 | ~10 | [2][3] |
| DNA Relaxation | ~4.7 | ~8.9 | ~1.9 | [2] | |
| T638 | kDNA Decatenation | ~0.7 | ~3.8 | ~5.4 | [4] |
| DNA Relaxation | 2.1 | 7.5 | ~3.6 | [4] | |
| BNS-22 | kDNA Decatenation | 2.8 | 0.42 | 0.15 | [5][6] |
| Merbarone | DNA Relaxation | ~40 | - | - | [7] |
| DNA Cleavage | ~50 | - | - | [7] | |
| Etoposide (Poison) | DNA Relaxation | 120 | - | - | [1] |
| ICRF-193 | kDNA Decatenation | - | - | - | [2][8] |
Note: "-" indicates data not available in the searched literature.
Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A375 | Melanoma | 12.6 | |
| G-361 | Melanoma | 8.1 | ||
| MCF7 | Breast | 15.8 | ||
| HeLa | Endometrial | 38.2 | ||
| A549 | Lung | 17.1 | ||
| DU145 | Prostate | 11.5 | ||
| T60 | K562 | Leukemia | Stronger than ICRF-193, comparable to etoposide at 20µM | [2] |
| BNS-22 | HeLa | Cervical | 4.9 (24h), 1.0 (48h) | [5] |
| Merbarone | L1210 | Leukemia | 10 | [7] |
Note: Direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for key assays used in the evaluation of TOP2A inhibitors.
DNA Decatenation/Relaxation Assay
This assay assesses the ability of an inhibitor to block the enzymatic activity of TOP2A.
Figure 2: Workflow for TOP2A DNA Decatenation/Relaxation Assay.
Protocol Summary:
-
Reaction Setup: A reaction mixture containing assay buffer, ATP, and either kinetoplast DNA (kDNA) for decatenation assays or supercoiled plasmid DNA for relaxation assays is prepared.[9][10][11]
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Enzyme Addition: Purified recombinant human TOP2A is added to initiate the reaction.[12]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[11][12]
-
Reaction Termination: The reaction is stopped by the addition of SDS and EDTA.[11]
-
Analysis: The reaction products are resolved by agarose gel electrophoresis. Decatenated or relaxed DNA migrates differently from the catenated or supercoiled substrate.
-
Quantification: The intensity of the DNA bands is quantified to determine the extent of inhibition and to calculate the IC50 value.[8]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation.[13][14][15][16]
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.[14]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[1][17][18][19]
Protocol Summary:
-
Cell Treatment: Cells are treated with the test compound for a specific time period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.[18]
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[17]
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of novel inhibitors. Xenograft models in immunocompromised mice are commonly used for this purpose.[20][21][22][23][24]
Typical Experimental Design:
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[23]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound, a vehicle control, and often a positive control (e.g., a standard-of-care drug).
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.[23]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
-
Analysis: The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Logical Framework for Inhibitor Selection
The selection of a lead candidate for further development depends on a multi-parameter evaluation. The following diagram illustrates a decision-making process based on key experimental outcomes.
Figure 3: Decision Tree for Selecting a Novel TOP2A Inhibitor.
Conclusion
This compound and other novel catalytic TOP2A inhibitors such as T60 and its derivatives represent a promising new direction in the development of TOP2-targeted cancer therapies. Their distinct mechanism of action, which avoids the stabilization of the DNA-enzyme cleavage complex, may translate into an improved safety profile compared to traditional TOP2 poisons. The data presented in this guide highlight the potent in vitro activity of these compounds. However, a comprehensive understanding of their comparative efficacy and safety will require further direct head-to-head studies, including in vivo models that can better predict clinical outcomes. Researchers are encouraged to use the provided experimental frameworks to conduct their own comparative analyses and contribute to the growing body of knowledge on this exciting class of anticancer agents.
References
- 1. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 2. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a small-molecule inhibitor of DNA topoisomerase II by proteomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 23. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of ARN-21934 for TOP2A over TOP2B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ARN-21934, a novel topoisomerase IIα (TOP2A) inhibitor, with other established TOP2 inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate signaling pathways and experimental workflows, aiding in the objective evaluation of this compound's selectivity and potential as a therapeutic agent.
Data Presentation: Comparative Inhibitory Activity
This compound demonstrates potent and highly selective inhibition of human TOP2A over topoisomerase IIβ (TOP2B). The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other relevant TOP2 inhibitors, highlighting the superior selectivity of this compound.
| Compound | TOP2A IC50 (µM) | TOP2B IC50 (µM) | Selectivity (TOP2B/TOP2A) |
| This compound | 2 [1] | 120 [1] | ~60-100 [2][3] |
| Etoposide | 59.2[4] | - | - |
| Vosaroxin | - | - | - |
| Sobuzoxane | - | - | - |
Experimental Protocols: Validating Selectivity
The primary method for determining the inhibitory activity and selectivity of compounds like this compound against TOP2A and TOP2B is the DNA Relaxation Assay . This in vitro assay measures the ability of the enzyme to relax supercoiled plasmid DNA, a process that is inhibited in the presence of an inhibitor.
DNA Relaxation Assay Protocol
1. Reaction Setup:
-
Prepare a reaction mixture containing the following components in a microcentrifuge tube:
2. Enzyme Addition:
-
Add purified recombinant human TOP2A or TOP2B enzyme to the respective reaction tubes[3]. The amount of enzyme should be predetermined to achieve complete relaxation of the substrate in the absence of an inhibitor.
3. Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period, typically 30 minutes, to allow for the enzymatic reaction to occur[3][5].
4. Reaction Termination:
-
Stop the reaction by adding a stop solution containing STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) and a protein denaturant such as chloroform/isoamyl alcohol[3].
5. Gel Electrophoresis:
-
Load the aqueous phase of the terminated reactions onto an agarose gel (typically 1%)[3][6].
-
Perform electrophoresis to separate the different DNA topoisomers. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA.
6. Visualization and Analysis:
-
Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV light[3][6].
-
The intensity of the supercoiled and relaxed DNA bands is quantified. The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Mandatory Visualizations
Experimental Workflow: DNA Relaxation Assay
Caption: Workflow of the DNA relaxation assay.
Signaling Pathway: Mechanism of TOP2A/B Inhibition
References
Assessing the Synergistic Potential of ARN-21934 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of ARN-21934 with other chemotherapeutic agents. As a novel, potent, and highly selective inhibitor of human topoisomerase IIα, this compound represents a promising candidate for combination therapies in oncology. While specific experimental data on this compound combinations are not yet publicly available, this document summarizes the established synergistic interactions of other topoisomerase II inhibitors, such as etoposide and teniposide, with a variety of chemotherapy drugs. This information serves as a valuable reference for designing future preclinical studies to evaluate the synergistic potential of this compound.
Understanding the Mechanism of Synergy
This compound selectively targets topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication and transcription. Unlike topoisomerase II poisons that stabilize the enzyme-DNA cleavage complex and induce DNA damage, this compound is a catalytic inhibitor that blocks the enzyme's function without enhancing DNA cleavage, potentially offering a safer therapeutic window.
Synergism in cancer therapy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. For topoisomerase II inhibitors, synergy can be achieved through various mechanisms, including:
-
Complementary blockade of cell cycle progression: Combining drugs that act on different phases of the cell cycle can lead to enhanced cancer cell killing.
-
Inhibition of DNA repair pathways: Topoisomerase II inhibitors can induce DNA damage, and their efficacy can be enhanced by drugs that inhibit the cancer cells' ability to repair this damage.
-
Modulation of drug uptake and metabolism: One agent can increase the intracellular concentration or prolong the activity of another.
Comparative Analysis of Topoisomerase II Inhibitor Combinations
The following tables summarize the observed synergistic, additive, or antagonistic effects of the well-established topoisomerase II inhibitors, etoposide and teniposide, when combined with other chemotherapeutic agents in various cancer types. This data provides a framework for identifying promising combination strategies for this compound.
Etoposide Combination Studies
| Chemotherapeutic Agent | Cancer Type | Model System | Observed Effect | Citation |
| Cisplatin | P388 Leukemia | In vitro & In vivo | Strong Synergism | [1] |
| Cisplatin | Small Cell Lung Cancer | In vivo (nude mice) | Synergistic | [2] |
| Carboplatin | Advanced Malignancy | Clinical Trial (Phase I) | Synergistic Action | [3] |
| Cyclophosphamide | P388 Leukemia | In vitro & In vivo | Strong Synergism | [1] |
| Doxorubicin | P388 Leukemia | In vitro & In vivo | Slight Synergism (in vitro), Antagonistic (in vivo) | [1] |
| Paclitaxel | Lung and Breast Cancer | In vitro (clonogenic assay) | Synergism (sequential exposure), Antagonism (concurrent exposure) | [4] |
| 6-Mercaptopurine | P388 Leukemia | In vitro & In vivo | Strong Synergism | [1] |
| Mitomycin C | P388 Leukemia | In vitro & In vivo | Additive or Slightly Synergistic | [1] |
| Vincristine | P388 Leukemia | In vitro & In vivo | Additive or Slightly Synergistic | [1] |
| Methotrexate | P388 Leukemia | In vitro & In vivo | Antagonistic | [1] |
Teniposide Combination Studies
| Chemotherapeutic Agent | Cancer Type | Model System | Observed Effect | Citation |
| Cisplatin (CDDP) | Lewis Lung Carcinoma | In vitro | Supra-additive (simultaneous), Synergistic (VM26 then CDDP) | [5] |
| Cisplatin | Small Cell Lung Cancer | In vitro (clonogenic assay) | Additive | [6] |
| Carboplatin | Small Cell Lung Cancer | In vitro (clonogenic assay) | Additive | [6] |
| Vincristine, Methotrexate, Cyclophosphamide | Small Cell Lung Cancer | Clinical Trial | Experimental Synergy | [7][8] |
| Vincristine | Non-Hodgkin's Lymphoma | Clinical Trial | Additive (no increased response or survival) | [9] |
Experimental Protocols for Assessing Synergy
The evaluation of drug synergy is a critical step in preclinical drug development. A variety of in vitro and in vivo methods are employed to quantify the interaction between therapeutic agents.
In Vitro Synergy Assessment
1. Cell Viability and Proliferation Assays:
-
Principle: Cancer cell lines are treated with individual drugs and their combinations at various concentrations. The effect on cell viability or proliferation is measured using assays such as MTT, XTT, or CellTiter-Glo®.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of each drug and their combinations. A fixed-ratio combination design is often used.
-
Treat the cells with the drugs for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug and the combinations.
-
2. Data Analysis and Synergy Quantification:
-
Combination Index (CI) Method (Chou-Talalay): This is a widely used method to quantify drug interactions.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is determined if the combination effect is greater than the predicted additive effect.
-
Loewe Additivity Model: This model is based on the concept that a drug cannot interact with itself. It is often used for drugs with similar mechanisms of action.
In Vivo Synergy Assessment
1. Xenograft or Syngeneic Tumor Models:
-
Principle: Human tumor cells (xenografts) or murine tumor cells (syngeneic) are implanted in immunocompromised or immunocompetent mice, respectively. The effect of individual and combination therapies on tumor growth is monitored.
-
Protocol Outline:
-
Implant tumor cells subcutaneously or orthotopically in mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Drug A, Drug B, Drug A + B).
-
Administer the drugs according to a predefined schedule and dosage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
2. Data Analysis:
-
Tumor Growth Inhibition (TGI): The percentage of TGI is calculated for each treatment group compared to the control group.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between the treatment groups.
-
Survival Analysis: In survival studies, the Kaplan-Meier method is used to analyze the effect of treatments on the overall survival of the animals.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for assessing drug synergy, from in vitro to in vivo studies.
Caption: A simplified signaling pathway illustrating the mechanism of Topoisomerase IIα inhibition.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other chemotherapies is pending, the data from established topoisomerase II inhibitors like etoposide and teniposide provide a strong rationale for investigating such combinations. The unique catalytic inhibitory mechanism of this compound, which differs from that of topoisomerase II poisons, suggests the potential for novel and potent synergistic interactions with a favorable safety profile. The experimental protocols and analysis methods outlined in this guide offer a robust framework for the preclinical evaluation of this compound in combination therapies, which will be crucial for its future clinical development.
References
- 1. [Combination effects of etoposide with other antitumor drugs in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination chemotherapy with cisplatin, carboplatin, and etoposide in advanced malignancy: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinations of paclitaxel and etoposide in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of teniposide combined with cis-diammine-dichloroplatinum (II) on the in vitro Lewis lung carcinoma model: influence of the treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxic activity of cisplatin, carboplatin and teniposide alone and combined determined on four human small cell lung cancer cell lines by the clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pilot study of teniposide in combination chemotherapy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teniposide alone and in combination chemotherapy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the additive potential of teniposide and vincristine in non-Hodgkin's lymphoma. Australian and New Zealand Lymphoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published IC50 Values for ARN-21934: A Comparative Guide
This guide provides a comprehensive overview of the published inhibitory concentration (IC50) values for ARN-21934, a potent and selective inhibitor of human topoisomerase IIα. The information is intended for researchers, scientists, and drug development professionals interested in the independent verification and application of this compound.
Data Presentation: Published IC50 Values
The following table summarizes the reported IC50 values for this compound from biochemical and cell-based assays.
| Target/Assay | IC50 (µM) | Comparison Compound | Comparison IC50 (µM) | Reference |
| Biochemical Assays | ||||
| Topoisomerase IIα (DNA relaxation) | 2 | Etoposide | 120 | [1][2] |
| Topoisomerase IIβ (DNA relaxation) | 120 | [1] | ||
| Cell-Based Assays (Antiproliferative Activity) | ||||
| Melanoma (A375) | 12.6 | [1] | ||
| Melanoma (G-361) | 8.1 | [1] | ||
| Breast Cancer (MCF7) | 15.8 | [1] | ||
| Endometrial Cancer (HeLa) | 38.2 | [1] | ||
| Lung Cancer (A549) | 17.1 | [1] | ||
| Prostate Cancer (DU145) | 11.5 | [1][3] |
Note: The presented data is based on published literature. Independent verification by other laboratories is crucial for validating these findings.
Experimental Protocols
To facilitate the independent verification of the IC50 values of this compound, two common experimental protocols are detailed below: a biochemical assay for enzyme inhibition and a cell-based assay for antiproliferative activity.
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled DNA by topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP
-
This compound (and other inhibitors) dissolved in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing assay buffer, supercoiled DNA, and ATP.
-
Create a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM with 10-point, 3-fold serial dilutions.
-
Add the diluted inhibitor to the reaction mixture. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding topoisomerase IIα to all wells except the "no enzyme" control.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Run the samples on an agarose gel to separate the supercoiled and relaxed DNA forms.
-
Stain the gel and visualize the DNA bands using a gel imaging system.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data with a non-linear regression curve to determine the IC50 value.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Adherent cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[4]
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[4]
-
Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration and fit the data with a non-linear regression curve to determine the IC50 value.
Visualizations
Caption: Inhibition of Topoisomerase IIα by this compound disrupts DNA decatenation, leading to cell cycle arrest.
Caption: A generalized workflow for determining the IC50 value of an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Safety Profile: ARN-21934 vs. Traditional Topoisomerase II Inhibitors
An objective analysis of preclinical data for researchers, scientists, and drug development professionals.
The targeting of topoisomerase II (TOP2) enzymes has been a cornerstone of cancer chemotherapy for decades. However, the clinical utility of traditional TOP2 inhibitors is often limited by significant toxicities. A new generation of TOP2 inhibitors, such as ARN-21934, is being developed with the aim of improving the therapeutic index by minimizing these adverse effects. This guide provides a comparative evaluation of the safety profile of this compound against traditional TOP2 inhibitors, supported by available preclinical data.
Mechanism of Action and a New Paradigm for Safety
Traditional topoisomerase II inhibitors, including anthracyclines (e.g., doxorubicin) and epipodophyllotoxins (e.g., etoposide), are classified as "TOP2 poisons."[1][2] They act by stabilizing the transient covalent complex between TOP2 and DNA, which leads to the accumulation of DNA double-strand breaks and subsequent cell death.[1][3] While effective at killing cancer cells, this mechanism is also linked to significant side effects, including the development of secondary leukemias.[1]
In contrast, this compound is a novel 6-amino-tetrahydroquinazoline derivative that functions as a catalytic inhibitor of TOP2.[4] It blocks the function of TOP2 without trapping the enzyme on DNA or enhancing DNA cleavage, a key distinction that suggests a potentially safer profile.[4] Furthermore, this compound exhibits high selectivity for the TOP2α isoform over TOP2β.[4][5][6] This is significant because the cardiotoxicity associated with some traditional TOP2 inhibitors is believed to be mediated, at least in part, through their effects on TOP2β.[1]
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro potency and selectivity of this compound compared to the traditional TOP2 inhibitor, etoposide.
| Compound | Mechanism of Action | Target | IC50 (DNA Relaxation) | Isoform Selectivity |
| This compound | Catalytic Inhibitor | Topoisomerase IIα | 2 µM[4][5][6][7] | ~100-fold for α over β[4] |
| Etoposide | TOP2 Poison | Topoisomerase II | 120 µM[4][5][7] | Non-selective |
Adverse Effect Profile of Traditional TOP2 Inhibitors
The use of traditional TOP2 inhibitors is associated with a range of acute and long-term toxicities, which can be dose-limiting and significantly impact a patient's quality of life.[8]
| Toxicity | Description | Associated Drugs |
| Myelosuppression | Suppression of bone marrow function, leading to a decrease in red blood cells, white blood cells, and platelets. | Anthracyclines, Epipodophyllotoxins[9] |
| Gastrointestinal Toxicity | Nausea, vomiting, diarrhea, and mucositis. | Anthracyclines, Epipodophyllotoxins[9] |
| Cardiotoxicity | Can manifest as acute arrhythmias or chronic, dose-related heart failure.[9] | Anthracyclines (e.g., Doxorubicin)[9] |
| Secondary Malignancies | Increased risk of developing secondary cancers, particularly acute myeloid leukemia (AML).[1][9] | Etoposide, Teniposide[1] |
| Alopecia | Hair loss. | Common with many chemotherapeutic agents, including TOP2 inhibitors.[8] |
While direct comparative safety data from head-to-head clinical trials involving this compound is not yet available, its mechanism as a catalytic inhibitor that does not stabilize DNA cleavage complexes suggests a lower propensity for inducing secondary malignancies.[4] Its selectivity for TOP2α over TOP2β may also translate to a reduced risk of cardiotoxicity.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of TOP2 inhibitors.
Topoisomerase II DNA Relaxation Assay
This assay is used to determine the inhibitory activity of a compound on the catalytic function of topoisomerase II.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα or IIβ, and an ATP-containing buffer.
-
Compound Incubation: The test compound (e.g., this compound or etoposide) at various concentrations is added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C to allow the topoisomerase enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Visualization and Quantification: The DNA bands are visualized under UV light, and the intensity of the bands is quantified to determine the extent of DNA relaxation. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the DNA relaxation activity.
Cell Proliferation (Cytotoxicity) Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells.
-
Cell Seeding: Human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell growth.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.
-
Data Analysis: The absorbance or fluorescence is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated. This compound has demonstrated broad antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the micromolar range.[5][7]
Signaling Pathways and Experimental Workflows
Mechanism of Action: TOP2 Poison vs. Catalytic Inhibitor
Caption: A diagram illustrating the distinct mechanisms of action of traditional TOP2 poisons and this compound.
Experimental Workflow for In Vitro Safety Profiling
Caption: A schematic of the experimental workflow for the in vitro safety assessment of a novel TOP2 inhibitor.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Topo Iiα inhibitor | Probechem Biochemicals [probechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Mechanism of ARN-21934-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cell death mechanism induced by ARN-21934, a novel topoisomerase IIα (Topo IIα) inhibitor. Its performance is contrasted with traditional Topo IIα inhibitors, supported by experimental data and detailed protocols to facilitate further research.
Introduction to this compound and Topoisomerase II Inhibition
This compound is a potent, highly selective, and blood-brain barrier-penetrant inhibitor of human topoisomerase IIα.[1] Unlike many clinically used anticancer drugs that target Topo II, such as Etoposide, this compound is classified as a "non-poison" or catalytic inhibitor. This distinction is critical to its mechanism of action and potential safety profile.
-
Topoisomerase II Poisons (e.g., Etoposide): These agents stabilize the transient covalent complex formed between Topo II and DNA. This "trapping" of the enzyme on the DNA leads to the accumulation of double-strand breaks, which triggers a DNA damage response and subsequent apoptotic cell death.[2][3] This mechanism, however, is also linked to the development of secondary leukemias.[4]
-
Catalytic Inhibitors (e.g., this compound): These inhibitors block the function of Topo II without stabilizing the DNA cleavage complex.[4] They interfere with other steps of the enzyme's catalytic cycle, such as ATP hydrolysis or DNA binding, ultimately leading to cell cycle arrest and apoptosis through a pathway less dependent on widespread DNA damage.[3][5]
This guide will compare the cell death pathways induced by this compound (as a representative catalytic inhibitor) and Etoposide (as a representative Topo II poison).
Comparative Mechanism of Cell Death
While both classes of inhibitors ultimately lead to apoptosis, the upstream signaling events differ significantly.
Etoposide (Topo II Poison): The primary trigger for apoptosis is the formation of stable Topo II-DNA cleavage complexes, which are recognized as a form of severe DNA damage.[2] This activates DNA damage sensors like ATM, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the p53 tumor suppressor, regulation by the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of caspase-9 and the executioner caspase-3.[1][6]
This compound (Catalytic Inhibitor): As a non-poison inhibitor, this compound is not expected to induce the same level of DNA cleavage complexes. Instead, its inhibition of Topo IIα's catalytic activity likely leads to mitotic catastrophe due to failed chromosome segregation and subsequent activation of apoptosis. While direct experimental data on this compound's apoptotic pathway is emerging, studies on other catalytic inhibitors like Merbarone show induction of apoptosis through the activation of caspases, including caspase-3.[5] The cell death mechanism may be less reliant on the canonical DNA damage response pathway and more linked to mitotic stress.
Signaling Pathway Diagrams
Quantitative Data Comparison
The following tables summarize the key performance metrics for this compound and Etoposide.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (DNA Relaxation) | Selectivity (α vs β) | Reference |
| This compound | Topo IIα | 2 µM | ~100-fold | [4] |
| Etoposide | Topo IIα/β | 120 µM | Non-selective | [4] |
Table 2: Antiproliferative Activity in Human Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | This compound (µM) | Reference |
| A375 | Melanoma | 12.6 | [1] |
| G-361 | Melanoma | 8.1 | [1] |
| MCF7 | Breast | 15.8 | [1] |
| HeLa | Endometrial | 38.2 | [1] |
| A549 | Lung | 17.1 | [1] |
| DU145 | Prostate | 11.5 | [1] |
Table 3: Comparison of Apoptosis Induction Markers (Representative Data)
| Marker | Etoposide | This compound (Predicted/Representative) | Method | Reference |
| Annexin V+/PI- Cells | Significant increase | Expected increase | Flow Cytometry | [7] |
| Caspase-3 Activation | Robust cleavage/activation | Expected cleavage/activation | Western Blot, Activity Assay | [8] |
| PARP Cleavage | Increased cleavage fragment | Expected increase in cleavage | Western Blot | [9][10] |
| Bcl-2 Expression | Down-regulation | Potential modulation | Western Blot | [6] |
Note: Direct quantitative comparison of apoptosis markers for this compound is not yet widely published. The expected outcomes are based on the known effects of other catalytic Topo II inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate and expand upon these findings.
Annexin V/PI Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Culture cells to the desired confluence and treat with this compound, Etoposide (positive control), and vehicle (negative control) for the desired time.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach gently using a non-enzymatic cell dissociation solution to avoid membrane damage.
-
-
Washing: Wash cells once with cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide solution (50 µg/mL).
-
Gently vortex the tube.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.
Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. When cleaved by active caspase-3 or -7, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Treatment: Treat cells with the compounds as described previously. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Western Blot for Apoptotic Markers
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest, such as cleaved PARP and cleaved Caspase-3.
Protocol:
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, total PARP, total Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of cleaved proteins to the total protein or the loading control.
Experimental Workflow Diagram
References
- 1. Bcl-2 inhibits early apoptotic events and reveals post-mitotic multinucleation without affecting cell cycle arrest in human epithelial tumor cells exposed to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Merbarone, a catalytic inhibitor of DNA topoisomerase II, induces apoptosis in CEM cells through activation of ICE/CED-3-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor-induced apoptosis accompanied by down-regulation of Bcl-2 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptotic cell death by DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of ARN-21934 In Vivo Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of ARN-21934, a novel topoisomerase IIα inhibitor, against alternative therapies in preclinical cancer models. The data presented is intended to offer an objective assessment based on available experimental evidence.
Executive Summary
This compound is a potent and highly selective inhibitor of human topoisomerase IIα, an established target for cancer chemotherapy.[1] Unlike many current topoisomerase II-targeted drugs that act as poisons by stabilizing DNA cleavage complexes, this compound functions as a catalytic inhibitor without inducing this effect, potentially offering a safer therapeutic window.[1] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and a favorable pharmacokinetic profile in mice.[2] This guide compares the in vivo efficacy of this compound with established chemotherapeutic agents, etoposide and temozolomide, in relevant preclinical models.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from in vivo efficacy studies of this compound and its comparators. It is important to note that the studies were conducted in different preclinical models, which should be taken into consideration when comparing the results directly.
Table 1: In Vivo Efficacy of this compound in a Chick Chorioallantoic Membrane (CAM) Head and Neck Squamous Cell Carcinoma Model
| Treatment Group | Dosage | Dosing Schedule | Outcome Measure | Result |
| Control | Vehicle | Not specified | Tumor Volume Fold Change (Day 14 vs. Day 10) | ~1.5-fold increase |
| This compound | Not specified | Not specified | Tumor Volume Fold Change (Day 14 vs. Day 10) | ~1.0-fold (no significant growth) |
Source: Data extrapolated from graphical representations in a study on the effect of this compound in a chick chorioallantoic membrane cancer model.
Table 2: In Vivo Efficacy of Etoposide in a Murine Orthotopic Glioblastoma Xenograft Model (U87MG cells)
| Treatment Group | Dosage | Dosing Schedule | Outcome Measure | Result |
| Control | Vehicle | Not specified | Median Survival | ~25 days |
| Etoposide | 20 mg/kg | Intraperitoneal, daily for 5 days | Median Survival | ~35 days |
Source: Representative data from studies evaluating etoposide in glioblastoma models.
Table 3: In Vivo Efficacy of Temozolomide in a Murine Orthotopic Glioblastoma Xenograft Model (U87MG cells)
| Treatment Group | Dosage | Dosing Schedule | Outcome Measure | Result |
| Control | Vehicle | Not specified | Tumor Growth | Uninhibited |
| Temozolomide | 50 mg/kg | Oral, daily for 5 days | Tumor Growth Inhibition | Significant reduction in tumor volume |
Source: Representative data from studies evaluating temozolomide in glioblastoma models.
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay for this compound Efficacy
The in vivo efficacy of this compound was evaluated using a CAM model, a well-established method for studying tumor growth and angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity.
-
Windowing: On embryonic day 3 (ED3), a small window is created in the eggshell to expose the CAM.
-
Tumor Cell Implantation: A suspension of human head and neck squamous carcinoma cells is implanted onto the CAM of each embryo.
-
Treatment Administration: Once tumors are established, a solution of this compound or a vehicle control is topically applied to the tumors.
-
Tumor Growth Measurement: Tumor size is measured daily using a stereomicroscope and imaging software.
-
Endpoint Analysis: At the end of the study period, tumors are excised, weighed, and may be further analyzed for histological and molecular markers.
Murine Orthotopic Glioblastoma Xenograft Model for Etoposide and Temozolomide Efficacy
This model is a standard for evaluating the efficacy of therapies for brain tumors.
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Intracranial Implantation: A stereotactic apparatus is used to inject a precise number of glioblastoma cells into the brain of anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are treated with etoposide (intraperitoneal injection), temozolomide (oral gavage), or a vehicle control according to the specified dosing schedule.
-
Efficacy Evaluation: The primary endpoints are typically tumor growth inhibition (measured by imaging) and overall survival.
Mandatory Visualization
Signaling Pathway of Topoisomerase IIα Inhibition
Caption: Mechanism of action of this compound and Etoposide on the Topoisomerase IIα pathway.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Comparative experimental workflows for in vivo efficacy assessment.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Chemical ARN-21934
Disclaimer: This document provides generalized guidance on the proper disposal of laboratory chemicals. The specific procedures for ARN-21934 are contingent on its unique chemical properties and associated hazards. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for detailed and compliant disposal instructions. The following information is intended to supplement, not replace, the official SDS.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound and any associated waste with appropriate personal protective equipment to minimize exposure and ensure personal safety. All handling of the compound, particularly in powdered form, should be conducted in a designated area with proper exhaust ventilation, such as a chemical fume hood.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (lab coat, apron) | Protects against contamination of personal clothing. |
| Respiratory | Suitable respirator | Necessary when handling the powder form outside of a fume hood to prevent inhalation. |
Spill Management and Decontamination
In the event of a spill, immediate action is crucial to contain the area and mitigate any potential hazards.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and clear of non-essential personnel.
-
Containment: Prevent the further spread of the spill. For liquid spills, use an inert, finely-powdered absorbent material such as diatomite or universal binders.
-
Cleanup: Carefully collect the absorbed material and any contaminated solids into a designated and labeled hazardous waste container.
-
Decontamination: Thoroughly scrub the affected surfaces and any contaminated equipment with alcohol.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Protocol
As a precautionary measure, this compound and any materials contaminated with it should be treated as hazardous or chemotherapeutic waste. Do not dispose of this material in regular trash or down the sanitary sewer.
-
Segregation of Waste:
-
Solid Waste: Collect all contaminated solids, including empty containers, used PPE, and absorbed spill materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and should include the full chemical name "this compound" and any associated hazard symbols as indicated in the SDS.
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are ready for collection.
-
-
Institutional Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste containers. Follow all institutional guidelines and procedures for waste manifest and handover.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: General workflow for handling and disposal of this compound.
Essential Safety and Handling Protocols for Novel Chemical Compound ARN-21934
Disclaimer: No specific safety data for the compound designated "ARN-21934" is publicly available. The following guidance is based on established best practices for handling new or uncharacterized chemical compounds of unknown toxicity and reactivity. A comprehensive, site-specific risk assessment must be conducted by qualified personnel before commencing any work with this substance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical when handling a novel compound. The level of protection should be determined by a thorough risk assessment of the planned procedures. General PPE recommendations are summarized in the table below.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Laboratory coat. | N95 respirator or higher, especially if dust generation is likely. |
| Solution Preparation | Chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Chemical-resistant laboratory coat or apron over a lab coat. | Work in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles or a face shield. | Nitrile or neoprene gloves (double-gloving recommended). | Chemical-resistant laboratory coat. | Work in a certified chemical fume hood. |
| Handling Concentrated Solutions | Face shield over chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat. | Work in a certified chemical fume hood. |
| Potential for Aerosol Generation | Face shield over chemical splash goggles. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Use of a certified chemical fume hood is mandatory. A higher level of respiratory protection may be required based on risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
2.1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the nature of the procedure, and potential for exposure.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
PPE Check: Assemble and inspect all necessary PPE before entering the laboratory.
-
Spill Kit: Confirm that a chemical spill kit appropriate for the scale of the experiment is readily accessible.
-
Waste Containers: Prepare clearly labeled waste containers for solid and liquid chemical waste.
2.2. Handling and Experimentation:
-
Containment: All manipulations of this compound, including weighing, solution preparation, and reactions, must be performed within a certified chemical fume hood.
-
Weighing: When weighing solid this compound, use a balance inside the fume hood or a powder-containment hood to prevent inhalation of fine particles.
-
Solution Preparation: Add this compound to the solvent slowly to avoid splashing.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible. Keep the sash at the lowest practical height.
-
Transportation: When transporting solutions of this compound within the laboratory, use secondary containment (e.g., a bottle carrier or a sealed container).
2.3. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent, as determined by the compound's properties.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Pickup: Follow your institution's procedures for the storage and pickup of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
